1,4-Bis[(trimethylsilyl)ethynyl]benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Si2/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTMWEXUJQSPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50994107 | |
| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73392-23-1 | |
| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-bis[(trimethylsilyl)ethynyl]benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-bis[(trimethylsilyl)ethynyl]benzene, a valuable building block in organic electronics, materials science, and medicinal chemistry. This document details the prevalent synthetic methodology, purification techniques, and a full spectroscopic and physical characterization of the target compound.
Synthesis via Sonogashira Coupling
The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide, in this case, 1,4-diiodobenzene, with a terminal alkyne, trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1]
The trimethylsilyl (TMS) groups serve as protecting groups for the terminal alkyne, preventing self-coupling and other unwanted side reactions. These groups can be readily removed under mild conditions to yield the corresponding terminal di-alkyne, 1,4-diethynylbenzene, for further functionalization.
Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure adapted from established Sonogashira coupling methodologies.
Materials:
-
1,4-diiodobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-diiodobenzene, bis(triphenylphosphine)palladium(II) dichloride (typically 2-5 mol%), and copper(I) iodide (typically 2-5 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene and triethylamine to the flask. The triethylamine acts as both a solvent and a base. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Slowly add trimethylsilylacetylene (typically 2.2-2.5 equivalents) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (often reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the amine salt precipitate and any solid catalyst residues. Wash the filter cake with toluene.
-
Extraction: Combine the filtrate and washings and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient). Further purification can be achieved by recrystallization from a suitable solvent such as methanol or ethanol.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key quantitative data obtained from various analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂Si₂ | [2] |
| Molecular Weight | 270.52 g/mol | |
| Appearance | Pale cream to yellow crystalline solid or powder | [2] |
| Melting Point | 121-123 °C | |
| CAS Number | 17938-13-5 |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | Singlet | 4H | Aromatic protons (C₆H₄) |
| ~0.1 | Singlet | 18H | Trimethylsilyl protons (-Si(CH₃)₃) |
Note: Chemical shifts can vary slightly depending on the solvent used.[3]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~131.9 | Aromatic CH |
| ~123.3 | Aromatic C (quaternary) |
| ~104.9 | Alkyne C (-C≡CSi) |
| ~95.0 | Alkyne C (-C≡CSi) |
| ~ -0.1 | Trimethylsilyl CH₃ |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Assignment |
| 270 | High | [M]⁺ (Molecular ion) |
| 255 | High | [M - CH₃]⁺ |
| 73 | Very High | [Si(CH₃)₃]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (in -Si(CH₃)₃) |
| ~2150 | Medium | C≡C stretch (alkyne) |
| ~1250 | Strong | Si-C stretch (in -Si(CH₃)₃) |
| ~840 | Strong | Si-C stretch and C-H bend |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow.
Relationship between Synthesis and Characterization
This diagram outlines the logical connection between the synthesis, purification, and the various characterization techniques employed to verify the final product.
Caption: Synthesis and characterization logic.
References
"physical and chemical properties of 1,4-bis[(trimethylsilyl)ethynyl]benzene"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-bis[(trimethylsilyl)ethynyl]benzene. It is a valuable resource for researchers and scientists working with this compound in materials science and organic synthesis. This document details the compound's structural and spectroscopic data, thermal and solubility properties, and its chemical reactivity. Furthermore, it provides a detailed experimental protocol for its synthesis via a Sonogashira coupling reaction, along with characterization methods.
Introduction
This compound is a versatile organic compound characterized by a central benzene ring functionalized with two trimethylsilyl-protected acetylene groups at the para positions. This structure imparts unique electronic and physical properties, making it a valuable building block in the synthesis of conjugated polymers, molecular wires, and other advanced organic materials. The trimethylsilyl (TMS) groups serve as protecting groups for the terminal alkynes, which can be selectively removed to allow for further chemical transformations.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.
General and Thermal Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂Si₂ | [1][2][3] |
| Molecular Weight | 270.52 g/mol | [1][2][3] |
| CAS Number | 17938-13-5 | [1][2] |
| Appearance | Pale cream to yellow to orange to brown crystals or powder | [4] |
| Melting Point | 121-123 °C | [1] |
| Boiling Point | Not available | |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) / λ_max (nm) | Reference |
| ¹H NMR | (CD₃)₂CO | 7.45 (s, 4H, Ar-H), 0.23 (s, 18H, Si(CH₃)₃) | [5] |
| ¹³C NMR | CDCl₃ | 131.88, 123.25, 104.68, 96.43, 0.05 | [5] |
| Infrared (IR) | Gas Phase | Data available in NIST database | [6] |
| UV-Vis | Not specified | Data available in NIST database | |
| Mass Spectrometry | EI-MS | found 270, 255, 197, 120 | [5] |
Solubility
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [7] |
Chemical Reactivity
This compound is a key intermediate in organic synthesis, primarily due to the reactivity of its trimethylsilyl-protected alkyne groups.
Desilylation: The trimethylsilyl groups can be readily cleaved using fluoride reagents, such as tetrabutylammonium fluoride (TBAF), or under basic conditions to yield the terminal alkyne, 1,4-diethynylbenzene. This deprotection is a crucial step for subsequent coupling reactions.
Sonogashira Coupling: The deprotected 1,4-diethynylbenzene is a versatile substrate for Sonogashira cross-coupling reactions with a variety of aryl or vinyl halides. This reaction allows for the extension of the conjugated system and the synthesis of more complex molecular architectures.
Hydroalumination: The compound reacts with di(tert-butyl)aluminium hydride, leading to the addition of an Al-H bond across each of the C-C triple bonds.[1]
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
This protocol describes a general method for the synthesis of this compound from 1,4-diiodobenzene and trimethylsilylacetylene using a palladium-copper catalyst system.
Materials:
-
1,4-Diiodobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Toluene
-
Hexane
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-diiodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), copper(I) iodide (0.04 eq), and triphenylphosphine (0.08 eq).
-
Add freshly distilled triethylamine (TEA) and toluene as solvents.
-
To this mixture, add trimethylsilylacetylene (2.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., a 1:3 mixture of toluene and hexane) and water.[8]
-
Separate the organic layer, wash it twice with water, and then dry it over anhydrous magnesium sulfate.[8]
-
Filter off the drying agent and concentrate the organic phase in vacuo.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield the pure product as fine white needles.[8] Recrystallization from ethanol can also be performed for further purification.[8]
Characterization:
The identity and purity of the synthesized this compound can be confirmed by the spectroscopic methods outlined in Table 2.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Reactivity and Applications
The following diagram illustrates the key reactions and applications of this compound.
References
- 1. 1,4-Bis (trimethylsilyl)ethynyl benzene 98 17938-13-5 [sigmaaldrich.com]
- 2. 1,4-Bis (trimethylsilyl)ethynyl benzene 98 17938-13-5 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. This compound [webbook.nist.gov]
- 7. 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene CAS#: 478190-79-3 [m.chemicalbook.com]
- 8. 1,4-Bis(2',4',6'-trimethylphenylethynyl)benzene [mdpi.com]
"1,4-bis[(trimethylsilyl)ethynyl]benzene as a monomer for conjugated polymers"
An In-depth Technical Guide to 1,4-bis[(trimethylsilyl)ethynyl]benzene for Conjugated Polymer Synthesis
This technical guide provides a comprehensive overview of this compound, a key monomer used in the synthesis of conjugated polymers. Its unique structure, featuring a central benzene ring flanked by two trimethylsilyl (TMS)-protected acetylene units, makes it an invaluable building block for creating advanced materials with tailored optoelectronic properties. This document details the monomer's properties, synthesis, polymerization methodologies, and the characteristics of the resulting polymers, with a focus on experimental procedures and quantitative data.
Monomer Profile: this compound
This compound is a crystalline solid at room temperature. The TMS groups serve two critical functions: they protect the terminal alkyne protons, preventing unwanted side reactions like oxidative coupling, and they enhance the monomer's solubility in common organic solvents, facilitating processing.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17938-13-5 | [1][2] |
| Molecular Formula | C₁₆H₂₂Si₂ | [1][3] |
| Molecular Weight | 270.52 g/mol | [2][4] |
| Appearance | Pale cream to yellow crystalline powder | [5] |
| Melting Point | 121-123 °C (lit.) | [1][2] |
| Assay | ≥96.0% | [5] |
| Storage Temperature | 2-8°C | [1][2] |
| InChI Key | CMTMWEXUJQSPCA-UHFFFAOYSA-N | [1][3] |
Synthesis of the Monomer
The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction couples a dihalogenated benzene, typically 1,4-diiodobenzene or 1,4-dibromobenzene, with trimethylsilylacetylene.
References
- 1. 1,4-Bis (trimethylsilyl)ethynyl benzene 98 17938-13-5 [sigmaaldrich.com]
- 2. 1,4-双[(三甲基硅基)乙炔基]苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Spectroscopic Analysis of 1,4-bis[(trimethylsilyl)ethynyl]benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-bis[(trimethylsilyl)ethynyl]benzene, a key building block in materials science and organic electronics. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including data summaries and experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Due to the molecule's symmetry, the NMR spectra are relatively simple and informative.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| ~7.40 | Singlet | 4H | Aromatic protons (Ar-H) | CDCl₃ |
| ~0.25 | Singlet | 18H | Trimethylsilyl protons (-Si(CH₃)₃) | CDCl₃ |
| ~7.4 | Singlet | 4H | Aromatic protons (Ar-H) | DMSO-d₆ |
| ~0.1 | Singlet | 18H | Trimethylsilyl protons (-Si(CH₃)₃) | DMSO-d₆ |
| ~7.25 | Singlet | 4H | Aromatic protons (Ar-H) | CD₃OD |
| ~0.1 | Singlet | 18H | Trimethylsilyl protons (-Si(CH₃)₃) | CD₃OD |
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Assignment |
| 146.10 | C (ipso, aromatic) |
| 131.48 | CH (aromatic) |
| 130.82 | C (ipso, aromatic) |
| 121.29 | C (alkynyl) |
| 104.71 | C (alkynyl) |
| 94.89 | C (alkynyl) |
| 0.07 | CH₃ (trimethylsilyl) |
Experimental Protocol: NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation : Dissolve approximately 10-20 mg of the solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The use of a high-purity solvent is crucial to avoid interfering signals. The solution should be filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition :
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters : A standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are adequate for a good signal-to-noise ratio.
-
Referencing : The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition :
-
Acquisition Parameters : A proton-decoupled pulse program is used to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially for the quaternary carbons.
-
Spectral Width : A spectral width of 0-220 ppm is typically used.
-
-
Data Processing : The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in this compound.
Data Presentation
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Weak-Medium | Aromatic C-H stretch[3] |
| ~2960-2850 | Medium | Aliphatic C-H stretch (from TMS groups) |
| ~2150 | Strong | C≡C stretch (alkyne) |
| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch[3] |
| ~1250, ~840 | Strong | Si-C stretch (from TMS groups) |
| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bend |
Experimental Protocol: FT-IR Spectroscopy (Solid Sample)
For a solid sample like this compound, the following methods are commonly employed:
-
KBr Pellet Method :
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.
-
-
Attenuated Total Reflectance (ATR) Method :
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is then recorded. This method requires minimal sample preparation.
-
-
Thin Solid Film Method :
-
Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane).[4]
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[4]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]
-
The plate is then mounted in the spectrometer for analysis.[4]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Data Presentation
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 270 | Moderate | [M]⁺˙ (Molecular Ion) |
| 255 | High | [M - CH₃]⁺ |
| 73 | Very High | [Si(CH₃)₃]⁺ |
The mass spectrum is characterized by a clear molecular ion peak at m/z 270, corresponding to the molecular weight of the compound. A prominent fragment is observed at m/z 255, resulting from the loss of a methyl group ([M - CH₃]⁺). The base peak is typically at m/z 73, which corresponds to the stable trimethylsilyl cation ([Si(CH₃)₃]⁺).[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent such as hexane or dichloromethane. The concentration should be in the range of 1-10 µg/mL.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer is used.
-
GC Conditions :
-
Injector : A split/splitless injector is typically used, with an injection volume of 1 µL.
-
Column : A non-polar capillary column (e.g., DB-5ms) is suitable for the separation.
-
Oven Program : A temperature program is employed to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate.
-
-
MS Conditions :
-
Ionization : Electron Ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern.[5]
-
Mass Analyzer : A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range : A mass-to-charge ratio (m/z) scan range of 40-500 amu is typically sufficient to observe the molecular ion and key fragments.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
In-Depth Technical Guide: 1,4-Bis[(trimethylsilyl)ethynyl]benzene (CAS 17938-13-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 1,4-Bis[(trimethylsilyl)ethynyl]benzene, CAS number 17938-13-5. This document is intended to serve as a valuable resource for professionals in chemical research and development.
Core Properties
This compound is a crystalline solid that serves as a key intermediate in organic synthesis, particularly in the fields of materials science and organic electronics. Its rigid, linear structure, provided by the phenyleneethynylene backbone, and the presence of reactive trimethylsilyl (TMS) protecting groups make it a versatile building block for the construction of larger conjugated systems.
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 17938-13-5 | [1] |
| IUPAC Name | trimethyl(2-{4-[2-(trimethylsilyl)ethynyl]phenyl}ethynyl)silane | |
| Molecular Formula | C₁₆H₂₂Si₂ | |
| Molecular Weight | 270.52 g/mol | |
| Appearance | Pale cream to yellow or brown crystals or powder. | |
| Melting Point | 118-124 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents. | |
| SMILES | C--INVALID-LINK--(C)C#CC1=CC=C(C=C1)C#C--INVALID-LINK--(C)C | |
| InChI Key | CMTMWEXUJQSPCA-UHFFFAOYSA-N |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of a 1,4-dihalogenated benzene, typically 1,4-diiodobenzene or 1,4-dibromobenzene, with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Experimental Protocol: Sonogashira Coupling
The following is a representative experimental protocol for the synthesis of this compound based on general Sonogashira coupling procedures.
Materials:
-
1,4-Diiodobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a condenser, a nitrogen inlet, and a rubber septum. The flask is charged with 1,4-diiodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq). The flask is then evacuated and backfilled with nitrogen three times.
-
Addition of Reagents: Anhydrous toluene or THF is added to the flask, followed by freshly distilled triethylamine (2.5-3.0 eq). The mixture is stirred to dissolve the solids. Trimethylsilylacetylene (2.2-2.5 eq) is then added dropwise via syringe.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of ammonium chloride and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the Sonogashira coupling synthesis of this compound.
Logical Relationship as a Chemical Intermediate
This compound is a valuable precursor for the synthesis of other important organic molecules. The trimethylsilyl groups can be selectively removed to yield the terminal alkyne, 1,4-diethynylbenzene, which is a widely used building block for polymers and macrocycles.
Biological Activity
To date, there is no significant information available in the scientific literature regarding any specific biological activity or involvement in signaling pathways for this compound. Its primary utility lies in its role as a synthetic intermediate.
Conclusion
This compound is a well-characterized chemical compound with established synthetic routes and clear applications as a building block in materials science. Its properties are well-defined, and its synthesis via Sonogashira coupling is a robust and widely used method. While lacking known biological activity, its importance as a precursor to functional organic materials is significant for researchers in the field of organic chemistry and materials science.
References
The Lynchpin of Molecular Electronics: A Technical Guide to 1,4-Bis[(trimethylsilyl)ethynyl]benzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis[(trimethylsilyl)ethynyl]benzene (BTSEB) is a cornerstone molecule in the field of nanotechnology, particularly in the development of molecular-scale electronics and advanced organic materials. Its rigid, linear structure, coupled with the synthetic versatility afforded by the trimethylsilyl (TMS) protecting groups, makes it an ideal building block for creating precisely defined nanoscale architectures. This guide provides a comprehensive overview of BTSEB's synthesis, key properties, and its pivotal role in applications ranging from molecular wires and organic field-effect transistors (OFETs) to the templated synthesis of complex carbon nanomaterials. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for researchers in the field.
Introduction
The quest for miniaturization in electronics has driven research into the realm of single-molecule components. In this context, oligo(phenylene ethynylene)s (OPEs) have emerged as a prominent class of "molecular wires" due to their conjugated π-system, which facilitates charge transport. This compound is a fundamental OPE, offering a perfect balance of structural rigidity, electronic conjugation, and synthetic accessibility. The TMS groups serve as removable caps for the terminal alkynes, allowing for controlled, stepwise assembly into larger, more complex structures. This "plug-and-play" characteristic is central to its widespread use in nanotechnology.
Physicochemical and Electronic Properties
BTSEB is a crystalline solid at room temperature with a melting point in the range of 121-123 °C.[1] Its importance in nanotechnology stems from its electronic properties, which are tunable through chemical modification. The core benzene ring and the two ethynyl groups form a conjugated system that is the basis for its charge-transport capabilities.
| Property | Value | Source |
| Molecular Formula | C16H22Si2 | [2][3] |
| Molecular Weight | 270.52 g/mol | [2] |
| Melting Point | 121-123 °C | [1] |
| Appearance | Pale cream to yellow crystalline powder | [4] |
| Purity (Assay) | ≥96.0% - 98% | [4] |
Table 1: Physical and Chemical Properties of this compound.
Upon removal of the TMS protecting groups, the resulting 1,4-diethynylbenzene can be anchored between conductive surfaces, typically gold electrodes via thiol end-groups, to create a single-molecule junction. The conductance of such junctions is a key parameter in molecular electronics. While direct measurements on BTSEB are less common, its deprotected and functionalized dithiol analogue, benzene-1,4-dithiol (BDT), is one of the most studied single-molecule conductors.
| Molecule | Conductance (G₀) | Measurement Technique |
| Benzene-1,4-dithiol (BDT) | ~0.01 G₀ | Mechanically Controllable Break Junction (MCBJ) |
| Benzene-1,4-dithiol (BDT) | 0.011 G₀ | Repeatedly forming molecular junctions |
| Benzene-1,4-dithiol (BDT) | Wide range from ~10⁻⁴ to ~0.5 G₀ | MCBJ and Scanning Tunneling Microscope (STM) |
Table 2: Single-Molecule Conductance of Benzene-1,4-dithiol (a derivative of BTSEB's core structure). G₀ is the quantum of conductance, approximately 77.5 µS.[5][6][7]
Synthesis and Functionalization
The primary route for synthesizing BTSEB is the Sonogashira cross-coupling reaction.[8][9] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8]
Experimental Protocol: Sonogashira Coupling for BTSEB Synthesis
This protocol is a generalized procedure based on typical Sonogashira reaction conditions.
Materials:
-
1,4-diiodobenzene
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a solution of 1,4-diiodobenzene (1.0 eq) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq).[10]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add diisopropylamine (7.0 eq) followed by the dropwise addition of (trimethylsilyl)acetylene (2.2 eq).[10]
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.[10]
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.[10]
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[10]
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.[10]
Deprotection of TMS Groups
The TMS groups are typically removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol, to reveal the terminal alkynes. This step is crucial for subsequent reactions, such as coupling to other molecules or binding to electrode surfaces.
Applications in Nanotechnology
Molecular Wires and Single-Molecule Electronics
The primary application of BTSEB is as a precursor to molecular wires. After deprotection, the resulting 1,4-diethynylbenzene can be functionalized with anchoring groups (e.g., thiols) that bind to metal electrodes. This allows for the creation of a unimolecular bridge between two conductors, enabling the study of charge transport through a single molecule. These molecular junctions are the fundamental components of future electronic circuits.
Organic Field-Effect Transistors (OFETs) and Light-Emitting Transistors (OLEFETs)
BTSEB and its derivatives are incorporated into larger conjugated polymers and oligomers used as the active semiconductor layer in organic electronic devices. These materials offer the potential for low-cost, flexible electronics. In OFETs, these materials modulate the flow of current between source and drain electrodes upon application of a gate voltage. Recent research has also explored derivatives of BTSEB in Organic Light-Emitting Field-Effect Transistors (OLEFETs), which combine the switching function of a transistor with the light-emitting properties of an OLED in a single device.[11] For instance, a thiophene-phenylene co-oligomer incorporating a BTSEB-like core has been used to create highly emissive semiconductor single crystals for OLEFETs.[11]
Precursor for Advanced Nanomaterials
The rigid, linear geometry of BTSEB makes it an excellent building block for creating highly ordered, porous materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing. Furthermore, BTSEB derivatives are used in the bottom-up synthesis of graphene nanoribbons, where arrays of the molecule are polymerized and then cyclized on a catalytic surface to create atomically precise carbon structures.
Conclusion
This compound is more than just a chemical compound; it is a fundamental enabler of nanotechnology research. Its well-defined structure and synthetic tractability provide an accessible entry point into the complex world of molecular-scale engineering. From probing the fundamental limits of charge transport in single-molecule junctions to constructing the active layers of next-generation flexible electronics, BTSEB and its derivatives will continue to be at the forefront of materials science and nanotechnology innovation. This guide has provided the essential technical details to facilitate its use and inspire further exploration of its potential.
References
- 1. 1,4-Bis (trimethylsilyl)ethynyl benzene 98 17938-13-5 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 1,4-Bis[(triméthylsilyl)éthynyl]benzène, 98 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. The New Era of Organic Field-Effect Transistors: Hybrid OECTs, OLEFETs and OFEWs [mdpi.com]
Silyl-Protected Phenylene Ethynylenes: A Technical Guide to Synthesis, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl-protected phenylene ethynylenes are a versatile class of organic molecules that serve as crucial precursors in the synthesis of advanced materials. The silyl protecting groups, typically trimethylsilyl (TMS) or triisopropylsilyl (TIPS), offer a convenient method for handling terminal alkynes, which are otherwise reactive.[1] This protection strategy is pivotal in the construction of well-defined oligo(phenylene ethynylene)s (OPEs) and poly(phenylene ethynylene)s (PPEs) through reactions like the Sonogashira coupling.[2][3][4] The resulting conjugated systems exhibit remarkable photophysical and electronic properties, making them highly attractive for a range of applications in organic electronics, biomedical imaging, and drug delivery. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of silyl-protected phenylene ethynylenes, complete with quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Core Concepts and Synthesis
The primary method for synthesizing phenylene ethynylenes is the palladium-catalyzed Sonogashira cross-coupling reaction.[2][3][4] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The use of silyl-protected alkynes is advantageous as it prevents the unwanted homocoupling of the alkyne (Glaser coupling).[5] The silyl group can be selectively removed under mild conditions to reveal the terminal alkyne for further reactions or to finalize the desired molecular structure.
Fluorescent Chemosensors
The fluorescence of phenylene ethynylenes is highly sensitive to their local environment. [6][7][8]This property can be exploited to develop fluorescent chemosensors for the detection of various analytes, including metal ions and biomolecules. The design of these sensors often involves functionalizing the phenylene ethynylene backbone with specific recognition units that interact with the target analyte, leading to a change in the fluorescence signal. Silyl-protected precursors are instrumental in the synthesis of these complex, functionalized oligomers.
Biomedical Imaging and Drug Delivery
The bright fluorescence and biocompatibility of certain phenylene ethynylene derivatives make them suitable for use as probes in biomedical imaging. [9]Furthermore, their rigid, rod-like structure and the ability to be functionalized allow for their incorporation into drug delivery systems. [10][11]For instance, they can be formulated into nanoparticles that encapsulate therapeutic agents. [12]The release of the drug can be triggered by specific stimuli present in the target environment, such as a change in pH.
dot
Experimental Protocols
Synthesis of a Silyl-Protected Phenylene Ethynylene Trimer via Sonogashira Coupling
This protocol describes the synthesis of a simple trimer as an example.
Materials:
-
1,4-Diiodo-2,5-bis(hexyloxy)benzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 1,4-diiodo-2,5-bis(hexyloxy)benzene (1 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).
-
Add anhydrous toluene and triethylamine (5:1 v/v) via syringe.
-
To this stirred solution, add trimethylsilylacetylene (2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 24 hours under argon.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with toluene.
-
Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired silyl-protected trimer.
Deprotection of a Silyl-Protected Phenylene Ethynylene
Materials:
-
Silyl-protected phenylene ethynylene
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the silyl-protected phenylene ethynylene (1 equivalent) in anhydrous THF in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 equivalents per silyl group) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the deprotected product by column chromatography or recrystallization.
Fabrication of a Thin Film by Spin Coating
Materials:
-
Silyl-protected phenylene ethynylene solution in a suitable solvent (e.g., toluene, chloroform)
-
Substrate (e.g., glass, silicon wafer, ITO-coated glass)
-
Spin coater
Procedure:
-
Ensure the substrate is scrupulously clean. This can be achieved by sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Place the substrate on the chuck of the spin coater and apply a vacuum to hold it in place.
-
Dispense a small amount of the phenylene ethynylene solution onto the center of the substrate using a pipette.
-
Start the spin coater. A typical two-step program is often used: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to create a uniform thin film. [13][14][15]5. After the spin coating process is complete, the substrate can be carefully removed from the chuck.
-
The film may then be subjected to thermal annealing on a hotplate to remove residual solvent and improve film morphology.
Conclusion
Silyl-protected phenylene ethynylenes are a cornerstone in the development of advanced organic materials. Their synthetic accessibility via the robust Sonogashira coupling reaction, coupled with their tunable photophysical and electronic properties, has paved the way for their application in diverse fields ranging from organic electronics to nanomedicine. The ability to precisely control their structure at the molecular level allows for the rational design of materials with tailored functionalities. As research in these areas continues to advance, silyl-protected phenylene ethynylenes are poised to play an even more significant role in the creation of next-generation technologies.
References
- 1. Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Small molecule based fluorescent chemosensors for imaging the microenvironment within specific cellular regions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Fluorescent chemosensors based on conjugated polymers with N-heterocyclic moieties: two decades of progress - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Optimization of PEGylated Nano Graphene Oxide-Based Delivery System for Drugs with Different Molecular Structures Using Design of Experiment (DoE) [mdpi.com]
- 10. jddtonline.info [jddtonline.info]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. ossila.com [ossila.com]
- 14. researchgate.net [researchgate.net]
- 15. techno-press.org [techno-press.org]
1,4-Bis[(trimethylsilyl)ethynyl]benzene: A Rigid Molecular Linker for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis[(trimethylsilyl)ethynyl]benzene is a highly versatile and rigid molecular linker that has garnered significant attention in various scientific and technological fields. Its unique structural characteristics, featuring a central phenylene ring flanked by two trimethylsilyl-protected ethynyl groups, impart a linear and rigid geometry. This rigidity is a key attribute, making it an ideal building block for the construction of well-defined molecular architectures with precise spatial control. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role as a rigid molecular linker in materials science and its potential in drug development.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its utility as a molecular linker. The presence of the aromatic ring and the carbon-carbon triple bonds results in a planar and electron-rich structure. The trimethylsilyl (TMS) groups serve as protecting groups for the terminal alkynes, preventing unwanted side reactions and allowing for controlled deprotection and subsequent coupling reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂Si₂ | [1] |
| Molecular Weight | 270.52 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 121-123 °C | |
| CAS Number | 17938-13-5 | [2][3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4] This palladium-catalyzed reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. In this case, 1,4-diiodobenzene or 1,4-dibromobenzene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.
Experimental Protocol: Sonogashira Coupling
Materials:
-
1,4-Diiodobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-diiodobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add freshly distilled triethylamine and toluene to the flask.
-
Slowly add trimethylsilylacetylene to the reaction mixture at room temperature.
-
The reaction mixture is then heated to a specific temperature (typically between 50-80 °C) and stirred for a set period (ranging from a few hours to overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a mixture of hexane and ethyl acetate) to afford this compound as a solid.[6]
Diagram of Synthetic Workflow:
Applications as a Rigid Molecular Linker
The rigid and linear nature of this compound makes it an invaluable component in the construction of a wide array of functional materials and complex molecules.
Materials Science
In materials science, this linker is extensively used in the synthesis of:
-
Molecular Wires: The conjugated π-system of the phenyleneethynylene core allows for efficient electron transport, making it a key component in the design of molecular-scale electronic components.
-
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): The defined length and rigidity of the linker enable the construction of porous crystalline materials with high surface areas and tunable properties for applications in gas storage, catalysis, and sensing.
-
Conjugated Polymers: Deprotection of the TMS groups followed by polymerization leads to the formation of poly(phenylene ethynylene)s (PPEs), which are highly fluorescent and have applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Conceptual Diagram of Linker Application:
Drug Development
While direct applications of this compound in pharmaceuticals are not widespread, its deprotected form, 1,4-diethynylbenzene, serves as a valuable rigid spacer in the design of novel therapeutic agents. The concept of using rigid linkers is gaining prominence in areas such as:
-
PROteolysis TArgeting Chimeras (PROTACs): Rigid linkers can pre-organize the two binding warheads of a PROTAC into a bioactive conformation, which can enhance the potency and selectivity of target protein degradation.[7][8][9] The defined geometry of the phenyleneethynylene unit can be exploited to precisely control the distance and orientation between the target protein binder and the E3 ligase ligand.
-
Bivalent Ligands: For targeting dimeric proteins or receptor clusters, rigid linkers can be used to connect two pharmacophores at a fixed distance, potentially leading to increased affinity and selectivity.[10]
-
Drug-Linker-Antibody Conjugates (ADCs): The stability and defined length of such rigid linkers can be advantageous in constructing ADCs, ensuring that the cytotoxic payload is delivered to the target site without premature cleavage of the linker.[11]
The synthesis of drug analogues using this linker would typically involve the deprotection of the trimethylsilyl groups followed by coupling reactions, such as the Sonogashira reaction or click chemistry, to attach the desired pharmacophores.
Logical Flow for Drug Analogue Synthesis:
Quantitative Data
Spectroscopic Data
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃) | δ ~7.4 (s, 4H, Ar-H), ~0.25 (s, 18H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~132 (Ar-C), ~123 (Ar-C), ~104 (C≡C), ~95 (C≡C), ~0 (Si(CH₃)₃) |
| IR (KBr) | ν ~2150 cm⁻¹ (C≡C stretch), ~1250 cm⁻¹ (Si-CH₃ bend) |
| UV-Vis (in Cyclohexane) | λmax ~280-320 nm, characteristic of the phenyleneethynylene chromophore.[12] |
| Fluorescence (in Cyclohexane) | Emission maximum typically in the range of 330-360 nm.[12] |
Thermal Properties
Conclusion
This compound is a cornerstone building block for chemists and material scientists seeking to create well-defined, rigid molecular architectures. Its straightforward synthesis and predictable geometry have led to its use in a diverse range of applications, from molecular electronics to porous materials. For drug development professionals, the deprotected form of this molecule offers a powerful tool for the rational design of bivalent ligands and PROTACs, where precise control over the spatial arrangement of bioactive moieties is paramount. As the demand for functional materials and sophisticated therapeutic agents with tailored properties continues to grow, the importance of rigid molecular linkers like this compound is set to increase.
References
- 1. This compound [webbook.nist.gov]
- 2. 17938-13-5|1,4-Bis((trimethylsilyl)ethynyl)benzene|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rigid Linkers for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A re-evaluation of the photophysical properties of 1,4-bis(phenylethynyl)benzene: a model for poly(phenyleneethynylene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1,4-bis[(trimethylsilyl)ethynyl]benzene: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the synthesis, properties, and historical development of 1,4-bis[(trimethylsilyl)ethynyl]benzene, a key building block in the fields of materials science, organic electronics, and medicinal chemistry. We delve into the seminal discovery of the Sonogashira coupling, the primary synthetic route to this compound, and present detailed experimental protocols. Quantitative data, including physical and spectroscopic properties, are summarized for easy reference. Furthermore, a visual representation of the synthetic pathway is provided to facilitate a deeper understanding of the chemical transformations involved.
Introduction
This compound is a rigid, rod-like organic molecule that has garnered significant interest due to its unique electronic and structural properties. The presence of the para-substituted benzene ring and the two trimethylsilyl (TMS)-protected acetylene units makes it an important synthon for the construction of conjugated polymers, molecular wires, and functional organic materials. The TMS groups serve as protecting groups for the terminal acetylenes, allowing for selective deprotection and subsequent cross-coupling reactions. This versatility has made it a valuable component in the design of novel organic semiconductors, liquid crystals, and pharmaceutical intermediates.
Discovery and Historical Context
The history of this compound is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. While a single publication detailing the "discovery" of this specific compound is not readily apparent, its synthesis became feasible and widely adopted following the groundbreaking work of Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara.
In 1975, they reported a convenient method for the synthesis of acetylenes through the palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl and vinyl halides.[1][2][3][4][5] This reaction, now famously known as the Sonogashira coupling, revolutionized the formation of carbon-carbon triple bonds. The mild reaction conditions and high yields of the Sonogashira coupling made it an ideal method for the preparation of a wide array of substituted acetylenes, including silylated derivatives.
The application of this methodology to the reaction of a 1,4-dihalobenzene (such as 1,4-diiodobenzene or 1,4-dibromobenzene) with two equivalents of trimethylsilylacetylene provided a direct and efficient route to this compound. This synthetic strategy allows for the straightforward introduction of the protected acetylene functionalities onto the benzene core, paving the way for its use as a versatile building block in more complex molecular architectures.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound have been well-characterized. A summary of this data is presented in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17938-13-5 | [6] |
| Molecular Formula | C₁₆H₂₂Si₂ | [6][7] |
| Molecular Weight | 270.52 g/mol | [6][7] |
| Appearance | Pale cream to yellow to orange to brown crystals or powder | |
| Melting Point | 121-123 °C (lit.) | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as THF, chloroform, and hexane. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ ~7.40 (s, 4H, Ar-H), ~0.25 (s, 18H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~132.0 (Ar-C), ~123.0 (Ar-C), ~104.5 (C≡C), ~95.0 (C≡C), ~0.0 (Si(CH₃)₃) |
| Infrared (IR) (KBr, cm⁻¹) | ν ~2960 (C-H, alkane), ~2150 (C≡C, alkyne), ~1500 (C=C, aromatic), ~1250 (Si-C), ~840 (Si-C) |
| Mass Spectrometry (MS) | m/z 270 (M⁺) |
Experimental Protocols
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. Below is a detailed protocol based on established procedures.
Synthesis of this compound via Sonogashira Coupling
Materials:
-
1,4-diiodobenzene (or 1,4-dibromobenzene)
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or another suitable amine base
-
Toluene or Tetrahydrofuran (THF) (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-diiodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Solvent and Base Addition: Add anhydrous toluene or THF and triethylamine to the flask. The mixture is typically stirred to dissolve the solids.
-
Alkyne Addition: Slowly add trimethylsilylacetylene (2.2-2.5 eq) to the reaction mixture via syringe.
-
Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-70 °C) for several hours (typically 4-24 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether or ethyl acetate) and water or a dilute aqueous solution of ammonium chloride.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered. The solvent is evaporated to yield the crude product.
-
Final Product: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to afford this compound as a solid.
Visualizing the Synthesis
The Sonogashira coupling reaction provides a clear and logical workflow for the synthesis of this compound. This process can be visualized using a directed graph.
Caption: Synthetic pathway for this compound.
Conclusion
This compound stands as a testament to the power of catalytic cross-coupling reactions in modern organic synthesis. Its discovery and widespread availability are direct consequences of the development of the Sonogashira coupling. The well-defined structure and versatile reactivity of this compound have established it as a critical component in the development of advanced materials and complex organic molecules. This guide provides a foundational understanding of its history, properties, and synthesis, serving as a valuable resource for researchers and professionals in the chemical sciences.
References
Methodological & Application
"Sonogashira coupling protocol for 1,4-bis[(trimethylsilyl)ethynyl]benzene synthesis"
Topic: Sonogashira Coupling Protocol for the Synthesis of 1,4-bis[(trimethylsilyl)ethynyl]benzene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Sonogashira cross-coupling reaction. The procedure involves the reaction of 1,4-diiodobenzene with trimethylsilylacetylene in the presence of a palladium-phosphine complex and a copper(I) co-catalyst. This method is a fundamental and widely used carbon-carbon bond-forming reaction in organic synthesis, crucial for creating conjugated arylalkyne systems.[1][2] The protocol described herein is robust and offers good yields, making it suitable for various research and development applications.
Reaction Scheme
The Sonogashira coupling reaction proceeds via a catalytic cycle involving a palladium(0) species and a copper(I) acetylide intermediate. The overall transformation for the synthesis of this compound is shown below:
I-C₆H₄-I + 2 HC≡CSi(CH₃)₃ → (CH₃)₃SiC≡C-C₆H₄-C≡CSi(CH₃)₃ + 2 HI
This reaction couples the sp-hybridized carbon of the terminal alkyne with the sp²-hybridized carbon of the aryl halide.[1][3]
Quantitative Data Summary
The following table summarizes the typical reagents, conditions, and expected outcomes for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| 1,4-Diiodobenzene | 1.0 mmol (1 equiv) | Starting aryl halide. |
| Trimethylsilylacetylene | 2.2 mmol (2.2 equiv) | The alkyne component. A slight excess is used to ensure complete reaction. |
| Catalysts | ||
| PdCl₂(PPh₃)₂ | 0.02-0.05 mmol (2-5 mol%) | The palladium pre-catalyst. Other catalysts like Pd(PPh₃)₄ can also be used.[1] |
| Copper(I) Iodide (CuI) | 0.02-0.05 mmol (2-5 mol%) | Co-catalyst essential for the formation of the copper acetylide intermediate. |
| Solvent/Base | ||
| Triethylamine (TEA) | 20-30 mL | Functions as both the solvent and the base to neutralize the HI formed during the reaction. |
| Reaction Conditions | ||
| Temperature | Reflux (~75-85 °C) | Reaction is typically heated to ensure a reasonable rate. Some protocols may work at room temperature with highly active catalysts.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent oxidation of the palladium catalyst and other reagents. |
| Reaction Time | 12-24 hours | Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₁₆H₂₂Si₂ | [5] |
| Molecular Weight | 270.52 g/mol | |
| Expected Yield | 75-90% | Yields are dependent on reaction scale, purity of reagents, and efficiency of purification. A 75% yield was reported for a similar synthesis.[6] |
| Appearance | White to pale cream solid | [5] |
| Melting Point | 121-123 °C |
Experimental Protocol
This protocol details the synthesis of this compound on a 1 mmol scale.
Materials:
-
1,4-Diiodobenzene (330 mg, 1.0 mmol)
-
Trimethylsilylacetylene (0.31 mL, 216 mg, 2.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (14 mg, 0.02 mmol)
-
Copper(I) iodide (CuI) (4 mg, 0.02 mmol)
-
Triethylamine (TEA), anhydrous (25 mL)
-
Toluene (for extraction)
-
Hexane (for extraction and chromatography)
-
Water (for washing)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diiodobenzene (330 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (4 mg, 0.02 mmol).[6][7]
-
Attach a reflux condenser to the flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive flow of inert gas, add anhydrous triethylamine (25 mL) to the flask via syringe.
-
Stir the mixture to dissolve the solids.
-
Add trimethylsilylacetylene (0.31 mL, 2.2 mmol) to the reaction mixture dropwise via syringe.
-
-
Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Maintain the reflux for 12-24 hours. The reaction progress can be monitored by TLC by observing the disappearance of the 1,4-diiodobenzene spot.
-
-
Workup and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the triethylamine solvent under reduced pressure using a rotary evaporator.[6]
-
Partition the resulting solid residue between a mixture of toluene/hexane (1:3, 60 mL) and water (30 mL).[6]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer twice with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.[6]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with hexane to yield the pure product as a white solid.[6]
-
Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure.
-
Dry the final product under vacuum.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 1,4-bis[(trimethylsilyl)ethynyl]benzene by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 1,4-bis[(trimethylsilyl)ethynyl]benzene using silica gel column chromatography. The protocols outlined are based on established chromatographic principles and purification methods for analogous diarylalkyne compounds.
Introduction
This compound is a key building block in the synthesis of organic electronic materials, including polymers and dendrimers, due to its rigid, linear structure and the synthetic versatility of the trimethylsilyl (TMS) protecting groups. The Sonogashira cross-coupling reaction is a common method for its synthesis, which can result in a mixture of the desired product, unreacted starting materials, homocoupled byproducts, and catalyst residues. Effective purification is therefore crucial to obtain material of high purity for subsequent applications. Column chromatography is a widely used and effective technique for this purpose.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine an optimal solvent system (eluent) using thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation between the target compound and its impurities, with a retention factor (Rf) for the desired product ideally between 0.2 and 0.4.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluents (e.g., hexane, ethyl acetate, toluene)
-
UV lamp for visualization
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or the eluting solvent).
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing a small amount of the chosen eluent.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the separated spots under a UV lamp.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the polarity of the eluent to achieve the target Rf value for this compound. A good starting point is a non-polar solvent like hexane, with small additions of a slightly more polar solvent like ethyl acetate or toluene to increase the Rf if necessary.
Data Presentation: Eluent Systems for Diarylalkynes
While specific Rf values for this compound are not widely reported, the following table summarizes eluent systems used for the purification of structurally similar compounds, which can serve as a starting point for TLC optimization.
| Compound | Stationary Phase | Eluent System | Reference |
| 1,4-bis(2',4',6'-trimethylphenylethynyl)benzene | Silica Gel | Hexane | [1] |
| A substituted diarylalkyne | Silica Gel | Hexane:Toluene (9:1) | |
| General diarylalkynes from Sonogashira coupling | Silica Gel | Hexane/Ethyl Acetate | [2] |
Experimental Protocol: Flash Column Chromatography
This protocol describes the purification of this compound from a crude reaction mixture using flash column chromatography.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (for flash chromatography, e.g., 230-400 mesh)
-
Sand (sea sand, acid-washed)
-
Cotton or glass wool
-
Eluent (optimized from TLC analysis, e.g., hexane or a hexane/ethyl acetate mixture)
-
Compressed air or nitrogen source with a regulator
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
1. Column Packing (Dry Packing Method): a. Securely clamp the chromatography column in a vertical position in a fume hood. b. Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the outlet but does not overly restrict flow. c. Add a layer of sand (approximately 1-2 cm) on top of the plug. d. Gently pour the dry silica gel into the column. Tap the side of the column gently to ensure even packing and to remove any air pockets. e. Add another layer of sand (approximately 1-2 cm) on top of the silica gel to prevent disturbance of the stationary phase during solvent addition.
2. Column Equilibration: a. Carefully add the chosen eluent to the top of the column. b. Apply gentle pressure with compressed air or nitrogen to push the eluent through the column until the entire silica bed is wetted and the eluent begins to drip from the outlet. c. Ensure the solvent level does not drop below the top layer of sand to prevent the column from running dry.
3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a more volatile, non-polar solvent like dichloromethane). b. Carefully apply the sample solution to the top of the silica gel using a pipette. c. Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand. d. Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the stationary phase.
4. Elution and Fraction Collection: a. Carefully fill the column with the eluent. b. Apply pressure to the column to achieve a steady flow rate. c. Begin collecting fractions in separate tubes or flasks. d. Monitor the progress of the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate alongside a sample of the crude mixture and the pure starting materials if available. e. The non-polar this compound is expected to elute relatively quickly in a non-polar eluent. More polar impurities will be retained on the column for longer.
5. Product Isolation: a. Combine the fractions that contain the pure product, as determined by TLC. b. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid. c. Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy, melting point analysis, and gas chromatography. The reported melting point for pure this compound is 121-123 °C.
Workflow and Logic Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of synthesis, impurities, and purification principle.
References
Application Notes and Protocols for the Recrystallization of 1,4-bis[(trimethylsilyl)ethynyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the purification of 1,4-bis[(trimethylsilyl)ethynyl]benzene via recrystallization. Recrystallization is a critical technique for achieving high purity of solid organic compounds, which is essential for reliable downstream applications in research, materials science, and drug development. While specific literature on the recrystallization of this particular compound is scarce, this guide outlines systematic procedures based on general principles of organic chemistry and the known properties of structurally related molecules. Two primary methods are presented: a single-solvent recrystallization and a two-solvent (solvent/anti-solvent) recrystallization. This document also includes a summary of the physical and chemical properties of the target compound and a graphical representation of the experimental workflow.
Introduction
This compound is a rigid, rod-like molecule that serves as a valuable building block in the synthesis of organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and molecular wires. The performance of these materials is highly dependent on the purity of the starting materials. Impurities can introduce defects, trap charge carriers, and ultimately degrade device performance. Therefore, effective purification of this compound is a crucial step in its synthesis and application.
Recrystallization is a powerful and widely used technique for the purification of solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.
Compound Data
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for handling, characterization, and determining appropriate experimental conditions.
| Property | Value |
| Molecular Formula | C₁₆H₂₂Si₂ |
| Molecular Weight | 270.52 g/mol |
| Appearance | Pale cream to yellow to brown crystals or powder[1][2] |
| Melting Point | 118-124 °C[1], 119 °C[3], 121-123 °C[4] |
| Purity (typical) | ≥96.0% (GC)[1], 98%[4] |
| Storage Temperature | 2-8°C[3][4] |
Experimental Protocols
The following protocols are general guidelines for the recrystallization of this compound. The choice of solvent and specific conditions may require optimization to achieve the best results in terms of yield and purity.
General Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents with care, as they are often flammable and may be toxic. Avoid inhalation of vapors and contact with skin.
-
Use a heating mantle with a stirrer for heating flammable solvents. Do not use an open flame.
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent is identified that exhibits a large difference in solubility for the compound at high and low temperatures. Alcohols such as ethanol or methanol are often good starting points for the recrystallization of moderately polar organic solids.
Materials and Equipment:
-
Crude this compound
-
High-purity recrystallization solvent (e.g., ethanol, methanol, isopropanol)
-
Erlenmeyer flasks (at least two)
-
Heating mantle with magnetic stirring
-
Magnetic stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature. The compound should be sparingly soluble. Heat the test tube gently. The compound should dissolve completely. If it does not, add more solvent dropwise until it does. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.
-
Heating: Attach a condenser to the flask and heat the mixture to the boiling point of the solvent while stirring.
-
Addition of Solvent: Add small portions of the hot solvent down the condenser until the solid is completely dissolved. It is crucial to add only the minimum amount of solvent required to fully dissolve the compound to maximize the yield.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the melting point.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful when no single solvent provides the desired solubility characteristics. It involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the addition of a "poor" solvent (anti-solvent) in which the compound is insoluble, to induce crystallization. For a relatively non-polar compound like this compound, a good solvent could be a non-polar or moderately polar solvent like dichloromethane, toluene, or ethyl acetate, while a poor anti-solvent could be a non-polar alkane like hexane or a polar solvent like methanol.
Materials and Equipment:
-
Same as Protocol 1, with the addition of a second solvent (anti-solvent).
Procedure:
-
Solvent System Selection: In a small test tube, dissolve a small amount of the crude compound in a few drops of a "good" solvent (e.g., dichloromethane, toluene). The compound should be readily soluble. To this solution, add a "poor" anti-solvent (e.g., hexane, methanol) dropwise until the solution becomes cloudy (turbid), indicating the onset of precipitation. Gently warm the mixture until it becomes clear again. A suitable solvent pair will result in crystal formation upon slow cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the "good" solvent required to dissolve the compound at or near room temperature.
-
Heating: Gently heat the solution to just below the boiling point of the lower-boiling solvent.
-
Addition of Anti-Solvent: While stirring the warm solution, add the "poor" anti-solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals. After reaching room temperature, place the flask in an ice-water bath to complete the crystallization process.
-
Isolation and Drying: Follow steps 7-9 from Protocol 1 to collect, wash, and dry the purified crystals.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: General workflow for single-solvent and two-solvent recrystallization.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the purification of this compound by recrystallization. Successful implementation of these techniques will yield a high-purity product suitable for demanding applications in materials science and drug development. It is important to reiterate that the selection of the optimal solvent or solvent system and the fine-tuning of the experimental conditions are critical for achieving high recovery and purity. Researchers are encouraged to perform small-scale trials to identify the most effective recrystallization parameters for their specific sample.
References
Application Notes and Protocols for the Deprotection of 1,4-bis[(trimethylsilyl)ethynyl]benzene
Introduction
The removal of the trimethylsilyl (TMS) protecting group from 1,4-bis[(trimethylsilyl)ethynyl]benzene is a critical step in the synthesis of 1,4-diethynylbenzene, a versatile building block in materials science, and drug development.[1][2] The selection of an appropriate deprotection method is paramount to ensure high yields and purity of the final product. This document provides detailed application notes and protocols for three common methods for the deprotection of the trimethylsilyl group from this compound: potassium carbonate in methanol, tetrabutylammonium fluoride (TBAF), and a copper(I)-catalyzed reaction.
Chemical Transformation
The deprotection reaction involves the cleavage of the silicon-carbon bond of the trimethylsilyl group, replacing it with a hydrogen atom to yield the terminal alkyne.
Caption: Chemical transformation of this compound to 1,4-diethynylbenzene.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the quantitative data for different methods of TMS deprotection. It is important to note that the substrates in the cited literature may vary slightly, which can influence reaction outcomes.
| Deprotection Method | Reagents | Solvent(s) | Temperature | Time | Yield (%) | Substrate | Reference |
| Mild Base | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temp. | 2 hrs | 82 | A TMS-protected alkyne | [3] |
| Fluoride-based | Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) / Methanol (MeOH) | -20 to 10 °C | - | 98 | A trialkylsilyl-protected alkyne | [4] |
| Copper-catalyzed | Copper(I) salt, organic base | Dimethylformamide (DMF) | - | - | up to 73 | 1,4-bis(trimethylsilyl)-1,3-butadiyne | [5] |
Experimental Workflow
The general experimental workflow for the deprotection of this compound is outlined below. This workflow includes the reaction setup, monitoring, work-up, and purification steps.
Caption: General experimental workflow for TMS deprotection.
Experimental Protocols
Protocol 1: Deprotection using Potassium Carbonate in Methanol
This method is a mild and cost-effective procedure for the removal of TMS groups.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH), distilled over CaH₂
-
Diethyl ether (or other suitable organic solvent)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of this compound (1 equivalent) in methanol (approximately 0.1-0.2 M concentration), add potassium carbonate (0.2-0.5 equivalents).[3]
-
Stir the mixture at room temperature under a nitrogen atmosphere for 2-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the reaction mixture in vacuo.
-
Dilute the residue with diethyl ether, and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash chromatography or recrystallization to obtain pure 1,4-diethynylbenzene.
Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)
TBAF is a highly effective reagent for cleaving silicon-carbon bonds and is often used when milder methods are unsuccessful.[4]
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Diethyl ether (or other suitable organic solvent)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Low-temperature bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and MeOH.
-
Cool the solution to -20 °C to 10 °C in a low-temperature bath.
-
Slowly add a solution of TBAF (2.2 equivalents) in THF to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Copper-Catalyzed Deprotection
This method offers a catalytic approach to TMS deprotection and can be performed under mild conditions.
Materials:
-
This compound
-
Copper(I) salt (e.g., CuI, CuBr)
-
Organic base (e.g., triethylamine, diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), a catalytic amount of a copper(I) salt (e.g., 5-10 mol%), and a stoichiometric amount of an organic base in DMF.
-
Stir the mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and the base.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting 1,4-diethynylbenzene by column chromatography or recrystallization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
TBAF is corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. 1,4-Diethynylbenzene | 935-14-8 [chemicalbook.com]
- 2. Buy 1,4-Diethynylbenzene | 935-14-8 [smolecule.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 5. Tandem, copper-catalyzed monodesilylation/CuAAC reactions of 1,4-bis(trimethylsilyl)-1,3-butadiyne and azides for the preparation of 4-(TMS-ethynyl)-1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"synthesis of 1,4-diethynylbenzene from 1,4-bis[(trimethylsilyl)ethynyl]benzene"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,4-diethynylbenzene, a valuable building block in materials science and medicinal chemistry, through the deprotection of 1,4-bis[(trimethylsilyl)ethynyl]benzene. The presented method utilizes a mild and efficient desilylation reaction with potassium carbonate in methanol. This protocol includes a comprehensive experimental procedure, safety precautions, and methods for purification. Quantitative data, including reaction yields and spectroscopic characterization, are summarized for easy reference.
Introduction
1,4-Diethynylbenzene is a rigid, linear molecule with two terminal alkyne functionalities, making it a crucial precursor for the synthesis of conjugated polymers, metal-organic frameworks (MOFs), and various pharmaceutical intermediates. A common and effective synthetic route to 1,4-diethynylbenzene involves the removal of trimethylsilyl (TMS) protecting groups from this compound. The TMS group is favored for its stability under various reaction conditions and its straightforward cleavage under mild basic or fluoride-mediated conditions. This application note details a robust and scalable protocol for this transformation using potassium carbonate in methanol, a method known for its simplicity and high yields.
Reaction Scheme
The synthesis proceeds via the base-catalyzed methanolysis of the silicon-carbon bond of the trimethylsilyl groups, liberating the terminal alkynes and forming trimethylmethoxysilane as a byproduct.
Application Notes and Protocols for the Synthesis of Molecular Wires Using 1,4-bis[(trimethylsilyl)ethynyl]benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molecular wires, particularly oligo(phenylene-ethynylene)s (OPEs), are rigid, conjugated molecules with significant potential in molecular electronics, biosensors, and materials science.[1][2] Their defined length and tunable electronic properties make them ideal candidates for nanoscale components. A key building block in the synthesis of OPEs is 1,4-bis[(trimethylsilyl)ethynyl]benzene. The trimethylsilyl (TMS) groups serve as protecting groups for the terminal alkynes, allowing for controlled, stepwise synthesis of oligomers with precise lengths. This document provides detailed application notes and experimental protocols for the synthesis of molecular wires utilizing this versatile compound.
Core Concepts and Synthetic Strategy
The primary synthetic route for constructing OPE-based molecular wires from this compound involves an iterative sequence of two key reactions:
-
Sonogashira-Hagihara Cross-Coupling: This palladium-copper co-catalyzed reaction couples a terminal alkyne with an aryl halide. In this context, a deprotected terminal alkyne on a growing oligomer chain is reacted with an aryl dihalide (e.g., 1,4-diiodobenzene) to extend the molecular wire.[1][3]
-
Deprotection of Trimethylsilyl (TMS) Group: The TMS protecting groups on the terminal alkynes are selectively removed to generate a free terminal alkyne, which is then available for the subsequent Sonogashira coupling reaction. This deprotection is typically achieved under mild basic conditions.[4]
An iterative divergent/convergent strategy is often employed to rapidly increase the length of the molecular wire.[5] This involves synthesizing monomeric and dimeric building blocks which are then coupled to produce longer oligomers.
Experimental Protocols
Protocol 1: Monomer Synthesis via Sonogashira Coupling
This protocol describes the synthesis of a basic OPE monomer by coupling a TMS-protected alkyne with an aryl dihalide.
Materials:
-
1,4-Diiodobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-diiodobenzene (1.0 eq.) in a mixture of anhydrous THF and TEA (2:1 v/v).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.) and copper(I) iodide (0.1 eq.) to the solution.
-
To the stirred solution, add trimethylsilylacetylene (2.2 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically diluted with a non-polar solvent like hexane and washed with an aqueous solution of ammonium chloride and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield the TMS-protected monomer.
Protocol 2: Deprotection of the Trimethylsilyl (TMS) Group
This protocol outlines the removal of the TMS protecting group to generate a terminal alkyne.
Materials:
-
TMS-protected OPE oligomer
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TMS-protected OPE oligomer (1.0 eq.) in a mixture of THF and methanol (1:1 v/v).[4]
-
Add potassium carbonate (2.0 eq.) to the solution.[4]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is re-dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected oligomer, which can often be used in the next step without further purification.
Protocol 3: Iterative Synthesis of an OPE Trimer
This protocol demonstrates the iterative approach to synthesize a longer molecular wire.
-
Step 1: Synthesis of a Monofunctionalized Monomer: Synthesize a monomer with one TMS-protected alkyne and one free terminal alkyne. This can be achieved by a Sonogashira coupling of 1,4-diiodobenzene with one equivalent of trimethylsilylacetylene, followed by purification.
-
Step 2: Dimerization: React the monofunctionalized monomer (2.0 eq.) with 1,4-diiodobenzene (1.0 eq.) under Sonogashira conditions as described in Protocol 1. This will yield a dimer with TMS groups at both ends.
-
Step 3: Monodeprotection of the Dimer: Selectively remove one of the TMS groups from the dimer using a limited amount of deprotecting agent (as described in Protocol 2, but with careful monitoring) to obtain a monofunctionalized dimer.
-
Step 4: Trimerization: React the monofunctionalized dimer (1.0 eq.) with the monofunctionalized monomer from Step 1 (1.0 eq.) under Sonogashira conditions to yield the desired trimer.
Data Presentation
The following tables summarize typical data for OPEs synthesized using these methods.
Table 1: Physical and Spectroscopic Data of a Representative OPE Monomer
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₆H₂₂Si₂ |
| Molecular Weight | 270.52 g/mol |
| Melting Point | 121-123 °C |
| ¹H NMR (CDCl₃, δ) | 7.41 (s, 4H), 0.26 (s, 18H) |
| ¹³C NMR (CDCl₃, δ) | 132.0, 123.5, 104.7, 95.0, 0.0 |
| IR (KBr, cm⁻¹) | 2153 (C≡C), 1250 (Si-CH₃), 845 (Si-C) |
Table 2: Reaction Conditions for Sonogashira Coupling
| Parameter | Condition |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI |
| Solvent | THF / Triethylamine |
| Base | Triethylamine |
| Temperature | Room Temperature to 45 °C[6] |
| Reaction Time | 24 - 72 hours[6] |
Visualizations
The following diagrams illustrate the key synthetic pathways and logical relationships in the synthesis of molecular wires.
References
- 1. Synthesis of monodisperse oligo(1,4-phenyleneethynylene-alt-1,4-triptycyleneethynylene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. homes.nano.aau.dk [homes.nano.aau.dk]
- 4. digital.csic.es [digital.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Organic Thin Film Fabrication with 1,4-bis[(trimethylsilyl)ethynyl]benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of organic thin films utilizing 1,4-bis[(trimethylsilyl)ethynyl]benzene. This document is intended for professionals in research and development who are exploring novel materials for organic electronics and related applications.
Introduction
This compound is a versatile organic molecule that serves as a key building block in the synthesis of advanced organic semiconducting materials. Its rigid phenyleneethynylene core provides excellent charge transport pathways, while the trimethylsilyl (TMS) end groups enhance solubility and processability, making it suitable for solution-based fabrication techniques. This document outlines the synthesis of a silyl-substituted poly(p-phenyleneethynylene) (PPE) derivative from this monomer and the subsequent fabrication and characterization of organic thin-film transistors (OTFTs).
Material Properties
A summary of the key physical and chemical properties of the precursor, this compound, is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₆H₂₂Si₂ |
| Molecular Weight | 270.52 g/mol |
| Appearance | Pale cream to yellow crystalline powder |
| Melting Point | 118-124 °C |
| Solubility | Soluble in common organic solvents such as chloroform and tetrahydrofuran (THF) |
Experimental Protocols
Synthesis of Silyl-Substituted Poly(p-phenyleneethynylene) (Si-PPE)
This protocol describes the synthesis of a silyl-substituted poly(p-phenyleneethynylene) via a polycondensation reaction.
Materials:
-
This compound (monomer)
-
2,5-dibromo-p-xylene
-
Tetrahydrofuran (THF), anhydrous
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (i-Pr₂NH)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent) and 2,5-dibromo-p-xylene (1 equivalent).
-
Add anhydrous THF to dissolve the monomers.
-
To the stirred solution, add the palladium catalyst (e.g., 2 mol %) and CuI (e.g., 4 mol %).
-
Add diisopropylamine (an excess, e.g., 10 equivalents) as the base and co-solvent.
-
Heat the reaction mixture to a specified temperature (e.g., 60-70 °C) and stir for a designated period (e.g., 24-48 hours) until the desired molecular weight is achieved.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.
-
Filter the precipitated polymer and wash it with methanol to remove any unreacted monomers and catalyst residues.
-
Dry the polymer under vacuum.
Logical Relationship of Synthesis
Caption: Workflow for the synthesis of Si-PPE.
Fabrication of Organic Thin-Film Transistors (OTFTs)
This protocol details the fabrication of a bottom-gate, top-contact OTFT using the synthesized Si-PPE.
Materials:
-
Synthesized Si-PPE polymer
-
Chloroform (or other suitable organic solvent)
-
Highly doped silicon wafers with a thermally grown SiO₂ layer (as substrate and gate dielectric)
-
Gold (for source and drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol)
-
(Optional) Adhesion promoter for electrodes (e.g., chromium)
-
(Optional) Silane treatment for SiO₂ surface (e.g., octadecyltrichlorosilane - OTS)
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrates by sonicating in acetone and then isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
(Optional) Treat the substrates with an oxygen plasma for 5-10 minutes to remove any organic residues.
-
-
(Optional) Surface Treatment of Dielectric:
-
To improve the semiconductor/dielectric interface, treat the SiO₂ surface with a self-assembled monolayer (SAM) of OTS.
-
This can be done by immersing the substrates in a dilute solution of OTS in an anhydrous solvent (e.g., toluene or hexane) for a specified time, followed by rinsing and annealing.
-
-
Semiconductor Film Deposition (Spin Coating):
-
Prepare a solution of the Si-PPE polymer in a suitable solvent (e.g., chloroform) at a specific concentration (e.g., 5-10 mg/mL).
-
Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulates.
-
Deposit the Si-PPE solution onto the cleaned (and surface-treated) Si/SiO₂ substrate.
-
Spin-coat the solution at a specific speed (e.g., 1500-3000 rpm) for a defined time (e.g., 60 seconds) to achieve the desired film thickness.
-
Anneal the film at a temperature below its glass transition temperature (e.g., 80-120 °C) for a set time (e.g., 30-60 minutes) to remove residual solvent and improve film morphology.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes on top of the organic semiconductor film through a shadow mask using thermal evaporation.
-
(Optional) First, deposit a thin adhesion layer of chromium (e.g., 5 nm).
-
Deposit a layer of gold (e.g., 50 nm) for the electrodes.
-
The channel length and width are defined by the shadow mask.
-
Experimental Workflow for OTFT Fabrication
Caption: Workflow for the fabrication of an OTFT.
Characterization Data
The following table summarizes typical characterization data for thin films and devices fabricated from Si-PPE derived from this compound. (Note: These are representative values and can vary based on specific processing conditions).
| Parameter | Typical Value Range | Characterization Technique |
| Polymer Molecular Weight (Mw) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Thin Film Thickness | 30 - 100 nm | Ellipsometry, Atomic Force Microscopy (AFM) |
| Surface Roughness (RMS) | < 1 nm | Atomic Force Microscopy (AFM) |
| UV-Vis Absorption (λ_max, film) | 400 - 450 nm | UV-Vis Spectroscopy |
| Photoluminescence (λ_em, film) | 480 - 550 nm | Photoluminescence Spectroscopy |
| OTFT Hole Mobility (µ) | 10⁻⁴ - 10⁻² cm²/Vs | Electrical Characterization of OTFTs |
| OTFT On/Off Ratio | > 10⁴ | Electrical Characterization of OTFTs |
Applications
Organic thin films derived from this compound are promising for a variety of applications in organic electronics, including:
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer in transistors for flexible displays, sensors, and logic circuits.
-
Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting layers in lighting and display applications.
-
Organic Photovoltaics (OPVs): As donor or acceptor materials in solar cells.
-
Sensors: For the detection of chemical and biological analytes.
The ability to tune the electronic properties through chemical modification of the polymer backbone and the solution-processability of these materials make them highly attractive for low-cost, large-area electronic device fabrication.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Polymer Molecular Weight | Impure monomers; Inefficient catalyst; Incorrect reaction stoichiometry or conditions. | Purify monomers before use; Use fresh, active catalyst; Ensure accurate stoichiometry and optimize reaction time and temperature. |
| Poor Film Quality (e.g., pinholes, aggregation) | Inappropriate solvent; Non-optimal spin coating parameters; Poor substrate cleaning. | Screen different solvents for better solubility and film-forming properties; Optimize spin speed and time; Ensure rigorous substrate cleaning protocol. |
| Low OTFT Mobility | Poor film morphology; Traps at the semiconductor/dielectric interface; High contact resistance. | Optimize annealing conditions; Use a surface treatment (e.g., OTS) on the dielectric; Optimize electrode deposition conditions. |
| High OTFT Off-Current | Impurities in the semiconductor; No distinct "off" state. | Purify the polymer to remove ionic impurities; Ensure the material has a sufficiently large bandgap for switching. |
Application of 1,4-Bis[(trimethylsilyl)ethynyl]benzene in Organic Photovoltaics: A Detailed Overview
Introduction
1,4-Bis[(trimethylsilyl)ethynyl]benzene is a versatile building block in the synthesis of conjugated organic materials, particularly for applications in organic photovoltaics (OPVs). Its rigid, linear structure and reactive trimethylsilyl (TMS) protected ethynyl groups make it an ideal monomer for the construction of poly(p-phenyleneethynylene) (PPE) and other donor-acceptor copolymers. These materials are of significant interest for use in the active layer of OPV devices due to their tunable electronic properties, good processability, and potential for high power conversion efficiencies. The TMS groups serve as protecting groups for the terminal acetylenes, which can be readily removed in situ during polymerization reactions, such as the Sonogashira cross-coupling reaction. This application note provides a comprehensive overview of the use of this compound in the synthesis of OPV materials, detailed experimental protocols, and a summary of the performance of resulting devices.
Molecular Structure and Role in Polymer Synthesis
This compound's utility in organic electronics stems from its core structure: a central benzene ring functionalized with two trimethylsilyl-protected acetylene units at the para positions. This configuration provides a rigid, co-planar backbone element when incorporated into a polymer chain, which is crucial for efficient charge transport. The trimethylsilyl groups are key for synthetic accessibility and stability, allowing for the purification and handling of the monomer before its use in polymerization.
The primary role of this compound is as a monomer in cross-coupling polymerizations, most notably the Sonogashira reaction. In a typical reaction, the TMS groups are cleaved to reveal the terminal alkynes, which then react with an aryl dihalide co-monomer in the presence of a palladium catalyst and a copper(I) co-catalyst to form a conjugated polymer. By carefully selecting the co-monomer, which often acts as an electron-accepting unit, donor-acceptor copolymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be synthesized. This energy level tuning is critical for optimizing the open-circuit voltage (Voc) and short-circuit current density (Jsc) of an OPV device.
Quantitative Performance Data
While specific data for OPV devices using polymers derived directly from this compound are not extensively reported in readily available literature, we can analyze the performance of structurally similar donor-acceptor copolymers to understand the potential of this building block. The following table summarizes the photovoltaic performance of a representative donor-acceptor copolymer system where a diethynylbenzene unit is part of the polymer backbone.
| Polymer System | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| Fluorene-alt-DTDBAL | 0.51 | 2.50 | 35 | 0.45 | [1] |
| Fluorene-alt-BT | 0.56 | 2.01 | 30 | 0.34 | [1] |
Note: These values are for analogous systems and serve to provide a general performance expectation. DTDBAL = 2,3-bis(5-bromothiophen-2-yl)acrylonitrile, BT = Benzo[c][1][2][3]thiadiazole.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a donor-acceptor copolymer using a diethynylbenzene monomer (derived from this compound) and the subsequent fabrication of an organic photovoltaic device.
Protocol 1: Synthesis of a Poly(1,4-diethynylbenzene-alt-acceptor) Copolymer via Sonogashira Polymerization
This protocol is adapted from a general procedure for the Sonogashira polymerization of diethynyl and dihaloaryl monomers.[1]
Materials:
-
1,4-Diethynylbenzene (derived from this compound by deprotection) (1.0 eq)
-
Dibromo-acceptor monomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Anhydrous Toluene
-
Diisopropylamine (DIPA)
-
Methanol
-
Acetone
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1,4-diethynylbenzene, the dibromo-acceptor monomer, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Add anhydrous toluene and diisopropylamine (typically in a 4:1 v/v ratio).
-
Degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.
-
Heat the reaction mixture to 70-80 °C and stir vigorously.
-
Monitor the progress of the polymerization by techniques such as gel permeation chromatography (GPC) to track the increase in molecular weight. The reaction is typically allowed to proceed for 24-48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with stirring.
-
Collect the polymer precipitate by filtration and wash it sequentially with methanol and acetone to remove any remaining catalyst and unreacted monomers.
-
For further purification, dissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform or tetrahydrofuran) and re-precipitate it into methanol.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Protocol 2: Fabrication of a Bulk-Heterojunction Organic Solar Cell
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized donor-acceptor copolymer
-
Fullerene derivative acceptor (e.g., PC₇₁BM)
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the cleaned ITO substrates at 4000 rpm for 40 seconds. Anneal the substrates at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Preparation: Prepare a blend solution of the synthesized donor-acceptor copolymer and PC₇₁BM (e.g., in a 1:2 weight ratio) in chlorobenzene. The total concentration is typically around 20-30 mg/mL. Stir the solution overnight at a slightly elevated temperature (e.g., 50 °C) to ensure complete dissolution.
-
Active Layer Deposition: Spin-coat the active layer blend solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm). Anneal the active layer at an optimized temperature (e.g., 80-120 °C) for a specific duration to improve the film morphology.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit a layer of calcium (Ca, ~20 nm) and a layer of aluminum (Al, ~100 nm) onto the active layer through a shadow mask to define the device area. The deposition is performed under high vacuum (< 10⁻⁶ Torr).
-
Device Characterization: The current density-voltage (J-V) characteristics of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. From the J-V curve, the key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted.
Visualizations
Conclusion
This compound is a valuable and versatile monomer for the synthesis of conjugated polymers for organic photovoltaic applications. Through well-established polymerization techniques like the Sonogashira coupling reaction, it can be incorporated into donor-acceptor copolymers with tailored optoelectronic properties. The protocols provided herein offer a general guide for the synthesis of such materials and their integration into functional OPV devices. Further research focusing on the design of novel acceptor co-monomers to be paired with 1,4-diethynylbenzene will be crucial for advancing the performance of the resulting solar cells. The development of detailed structure-property relationships will enable the rational design of next-generation organic photovoltaic materials based on this fundamental building block.
References
Application Notes and Protocols for Quantitative NMR (qNMR) Analysis of 1,4-bis[(trimethylsilyl)ethynyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that provides a direct and accurate means of determining the purity and concentration of chemical compounds. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal. By comparing the integral of a signal from the analyte to that of a certified internal standard, the absolute purity of the analyte can be determined with high precision and traceability to the International System of Units (SI).
This document provides a detailed protocol for the quantitative analysis of 1,4-bis[(trimethylsilyl)ethynyl]benzene, a rigid, bifunctional organosilicon compound often used as a building block in materials science and organic electronics. The method described herein utilizes 1,3,5-trimethoxybenzene as an internal standard, which is chosen for its chemical stability, high purity, and simple ¹H NMR spectrum with signals that do not overlap with those of the analyte.
Key Concepts and Principles
The purity of the analyte is calculated using the following equation:
Purity (% w/w) = (I_A / I_IS) * (N_IS / N_A) * (M_A / M_IS) * (m_IS / m_A) * P_IS
Where:
-
I_A and I_IS are the integral values of the signals for the analyte and the internal standard, respectively.
-
N_A and N_IS are the number of protons giving rise to the respective signals of the analyte and the internal standard.
-
M_A and M_IS are the molar masses of the analyte and the internal standard.
-
m_A and m_IS are the masses of the analyte and the internal standard.
-
P_IS is the purity of the internal standard.
Data Presentation
Table 1: Properties of Analyte and Internal Standard
| Compound | Molar Mass ( g/mol ) | Structure | Key ¹H NMR Signals (in CDCl₃) | Number of Protons (N) |
| This compound (Analyte) | 270.52 | C₆H₄(C≡CSi(CH₃)₃)₂ | ~7.4 ppm (s, aromatic), ~0.25 ppm (s, Si(CH₃)₃) | 4 (aromatic), 18 (trimethylsilyl) |
| 1,3,5-Trimethoxybenzene (Internal Standard) | 168.19 | C₆H₃(OCH₃)₃ | ~6.1 ppm (s, aromatic), ~3.8 ppm (s, OCH₃) | 3 (aromatic), 9 (methoxy) |
Table 2: Example Quantitative Data for Purity Assessment of this compound
| Sample ID | Mass of Analyte (m_A, mg) | Mass of Internal Standard (m_IS, mg) | Integral of Analyte (I_A, Aromatic Signal) | Integral of Internal Standard (I_IS, Methoxy Signal) | Calculated Purity (% w/w) |
| Sample 1 | 10.15 | 5.05 | 1.00 | 2.15 | 99.2 |
| Sample 2 | 10.22 | 5.10 | 1.00 | 2.14 | 99.3 |
| Sample 3 | 10.08 | 5.02 | 1.00 | 2.16 | 99.4 |
| Average | 99.3 | ||||
| RSD (%) | 0.10 |
Note: The above data is illustrative. Actual integral values will vary based on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the qNMR analysis of this compound.
1. Materials and Equipment
-
This compound (analyte)
-
1,3,5-Trimethoxybenzene (certified internal standard, purity ≥ 99.5%)
-
Deuterated chloroform (CDCl₃, with 0.03% v/v TMS)
-
Analytical balance (5-decimal place)
-
NMR spectrometer (400 MHz or higher)
-
High-precision NMR tubes (e.g., Wilmad 535-PP or equivalent)
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Ultrasonic bath
2. Sample Preparation
Accurate weighing is critical for precise qNMR results.[1]
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of 1,3,5-trimethoxybenzene into the same vial.
-
Record the exact masses of both the analyte and the internal standard.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Cap the vial and mix the contents thoroughly using a vortex mixer until both compounds are fully dissolved. Gentle sonication can be used to aid dissolution.
-
Transfer the solution to a high-precision NMR tube.
3. NMR Data Acquisition
To obtain accurate quantitative data, specific NMR acquisition parameters must be optimized.
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard 1D proton experiment with a 30° or 90° pulse. A 90° pulse is recommended for optimal signal-to-noise, but requires a longer relaxation delay.
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ relaxation time of the signals of interest (both for the analyte and the internal standard). A conservative value of 30-60 seconds is recommended to ensure full relaxation. The T₁ values can be determined experimentally using an inversion-recovery pulse sequence.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. Typically, 16 to 64 scans are adequate.
-
Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.
-
Spectral Width (sw): A typical spectral width of -2 to 12 ppm is sufficient to cover all signals of interest.
-
Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K) throughout the experiment.
4. Data Processing and Analysis
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully and consistently phase the spectrum manually.
-
Apply a baseline correction to ensure accurate integration.
-
Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard.
-
For this compound, integrate the singlet corresponding to the 4 aromatic protons (~7.4 ppm) or the singlet for the 18 trimethylsilyl protons (~0.25 ppm).
-
For 1,3,5-trimethoxybenzene, integrate the singlet for the 9 methoxy protons (~3.8 ppm) or the singlet for the 3 aromatic protons (~6.1 ppm).
-
-
Use the purity calculation formula provided in the "Key Concepts and Principles" section to determine the purity of the analyte.
Mandatory Visualizations
Caption: Experimental workflow for qNMR analysis.
Caption: Factors influencing the final purity calculation.
References
Troubleshooting & Optimization
Technical Support Center: Sonogashira Synthesis of 1,4-bis[(trimethylsilyl)ethynyl]benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira synthesis of 1,4-bis[(trimethylsilyl)ethynyl]benzene.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has a low yield or has failed completely. What are the primary factors to investigate?
A: Low or non-existent yields in the Sonogashira coupling for this compound can stem from several sources. A systematic check of your reagents and reaction conditions is the most effective troubleshooting approach. The primary suspects are the activity of the catalysts, the purity of your reagents, and the reaction atmosphere. It is crucial to ensure that both the palladium catalyst and the copper(I) iodide co-catalyst are fresh and have not degraded. The reaction should be conducted under anhydrous and anaerobic conditions, as the presence of oxygen can lead to the undesirable Glaser-Hay homocoupling of the alkyne. Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) is critical for success.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Suggestion |
| Inactive Palladium Catalyst | Use a fresh batch of the palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. Ensure it has been stored under an inert atmosphere. For Pd(II) pre-catalysts, in-situ reduction to Pd(0) is necessary, which can be facilitated by the amine base or through a small amount of alkyne homocoupling.[1] |
| Degraded Copper(I) Co-catalyst | Copper(I) iodide is sensitive to oxidation and can degrade over time, often indicated by a color change from off-white to greenish-brown. Use a fresh bottle of high-purity CuI. |
| Poor Quality Amine Base | Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) can oxidize on storage. Use freshly distilled or a newly opened bottle of the amine base. Filtering the base through a plug of basic alumina before use can remove impurities. |
| Presence of Oxygen | Oxygen promotes the Glaser-Hay homocoupling of trimethylsilylacetylene, a major side reaction, and can also lead to the decomposition of the Pd(0) catalyst, observed as the formation of palladium black.[2] Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Volatile Reagent Loss | Trimethylsilylacetylene has a low boiling point (53 °C). If the reaction is performed at elevated temperatures, significant loss of this reagent can occur. Use a sealed reaction vessel or a well-calibrated reflux condenser to prevent its escape.[1] |
| Low Reactivity of Aryl Halide | The reactivity of the 1,4-dihalobenzene precursor is critical. The general reactivity trend is I > Br > Cl.[3] For 1,4-dibromobenzene, higher temperatures and longer reaction times may be necessary compared to 1,4-diiodobenzene. Consider switching to 1,4-diiodobenzene for milder reaction conditions and potentially higher yields. |
Problem 2: Presence of Significant Side Products
Q: I've isolated my product, but it is contaminated with significant impurities. What are the likely side products and how can I minimize them?
A: The most common side product in copper-catalyzed Sonogashira reactions is the homocoupled alkyne, resulting from the Glaser-Hay coupling. In this specific synthesis, the primary side products would be 1,4-bis(trimethylsilyl)buta-1,3-diyne (from the homocoupling of trimethylsilylacetylene) and potentially polymeric materials from the self-coupling of the monosubstituted intermediate, 1-iodo-4-[(trimethylsilyl)ethynyl]benzene.
Major Side Reactions and Mitigation Strategies:
| Side Reaction | Description | How to Minimize |
| Glaser-Hay Homocoupling | The oxidative dimerization of terminal alkynes, catalyzed by the copper(I) species in the presence of an oxidant (typically oxygen). This leads to the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne.[2] | Rigorous Exclusion of Oxygen: As detailed above, thorough degassing of solvents and maintaining an inert atmosphere are paramount. Copper-Free Conditions: If homocoupling remains a persistent issue, consider employing a copper-free Sonogashira protocol. These reactions may require specific ligands, bases, or reaction conditions to proceed efficiently.[4][5][6][7] Use of a Reducing Atmosphere: Some studies have shown that conducting the reaction under a dilute hydrogen atmosphere can significantly diminish homocoupling.[2] |
| Monosubstitution Product | Incomplete reaction can lead to the presence of 1-iodo-4-[(trimethylsilyl)ethynyl]benzene or 1-bromo-4-[(trimethylsilyl)ethynyl]benzene. | Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to ensure it goes to completion. For less reactive aryl bromides, increasing the temperature may be necessary.[8] Adjust Stoichiometry: Ensure a sufficient excess of trimethylsilylacetylene is used. |
| Polymerization/Oligomerization | For slower reactions, intermediates can undergo side reactions leading to the formation of oligomeric or polymeric materials, which can complicate purification and lower the yield of the desired product. | Optimize Catalyst and Ligand: The choice of phosphine ligand can influence the rate of the desired cross-coupling reaction. For sterically demanding substrates, bulkier phosphine ligands may be beneficial.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the Sonogashira reaction?
A:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The primary catalyst that facilitates the C-C bond formation through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
-
Copper(I) Co-catalyst (e.g., CuI): Activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This generally increases the reaction rate and allows for milder reaction conditions.
-
Amine Base (e.g., TEA, DIPA): Acts as a proton scavenger to neutralize the hydrogen halide (HI or HBr) formed during the reaction and facilitates the deprotonation of the terminal alkyne. It can also serve as the solvent.
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Phosphine Ligand (e.g., PPh₃): Stabilizes the palladium center and influences its reactivity. The choice of ligand can be critical for reaction efficiency, especially with less reactive aryl halides.[3]
Q2: Can I perform this synthesis without a copper co-catalyst?
A: Yes, copper-free Sonogashira reactions are a well-established alternative and are particularly useful for avoiding the Glaser-Hay homocoupling side reaction.[4][5][6][7] These protocols often require different reaction conditions, such as the use of specific palladium catalysts, ligands, and bases, and may require higher reaction temperatures.
Q3: My reaction mixture turned black. What does this indicate?
A: The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition of the palladium(0) catalyst. This can be caused by the presence of oxygen, impurities in the reagents or solvent, or excessively high temperatures. While some formation of palladium black can be tolerated, extensive decomposition will lead to a significant decrease in the reaction rate and overall yield. Anecdotal evidence suggests that solvents like THF may promote the formation of palladium black in some cases.[1]
Q4: What is the optimal temperature for this reaction?
A: The optimal temperature depends on the reactivity of the aryl halide used. For the more reactive 1,4-diiodobenzene, the reaction can often be carried out at room temperature or with gentle heating. For the less reactive 1,4-dibromobenzene, higher temperatures (e.g., 80-100 °C) are typically required to drive the reaction to completion.[8] It is important to consider the boiling point of trimethylsilylacetylene (53 °C) and use a sealed system if reacting above this temperature.[1]
Experimental Protocol
The following is a general protocol for the Sonogashira synthesis of this compound from 1,4-diiodobenzene. This should be adapted and optimized based on laboratory conditions and analytical monitoring.
Materials:
-
1,4-diiodobenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
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Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
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Hexane
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Water
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Magnesium sulfate
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1,4-diiodobenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), copper(I) iodide (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous triethylamine via syringe.
-
To the stirred solution, add trimethylsilylacetylene (2.2 eq.) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take several hours to reach completion.[9]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Partition the solid residue between a mixture of toluene and hexane and water.
-
Separate the organic layer, wash twice with water, and dry over anhydrous magnesium sulfate.[9]
-
Filter and remove the solvents in vacuo.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound as a solid.[9]
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Mitigation strategies for common side reactions.
References
- 1. reddit.com [reddit.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. 1,4-Bis(2',4',6'-trimethylphenylethynyl)benzene | MDPI [mdpi.com]
"how to avoid homocoupling in 1,4-bis[(trimethylsilyl)ethynyl]benzene synthesis"
Welcome to the technical support center for the synthesis of 1,4-bis[(trimethylsilyl)ethynyl]benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of byproduct formation in the synthesis of this compound?
The main side reaction is the homocoupling of the trimethylsilylacetylene reactant, a process also known as Glaser coupling. This reaction leads to the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. The primary causes for this undesired homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst in the Sonogashira coupling reaction. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.
Q2: How can I minimize or completely avoid the formation of the homocoupling byproduct?
Several strategies can be employed to significantly reduce or eliminate the homocoupling byproduct:
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Implement Copper-Free Conditions: The most effective method to prevent copper-mediated homocoupling is to utilize a copper-free Sonogashira protocol. While this may sometimes necessitate higher reaction temperatures or more active palladium catalysts, it directly removes the primary catalyst for the side reaction.
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Ensure a Strictly Inert Atmosphere: Rigorously excluding oxygen is critical. This can be achieved by using standard Schlenk line techniques, thoroughly degassing all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen), and maintaining a positive pressure of the inert gas throughout the experiment.
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Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can favor the desired cross-coupling reaction over homocoupling.
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Slow Addition of the Alkyne: Adding the trimethylsilylacetylene slowly to the reaction mixture helps to maintain a low concentration of the alkyne, which can disfavor the bimolecular homocoupling reaction.
Q3: What are the signs of a failed or low-yielding reaction, and what are the initial troubleshooting steps?
Common indicators of a problematic reaction include the absence of the desired product spot on a Thin Layer Chromatography (TLC) analysis, the presence of a significant amount of starting material, or the formation of a black precipitate (palladium black), which signifies catalyst decomposition.
Initial troubleshooting should focus on:
-
Catalyst Activity: Ensure the palladium catalyst and, if used, the copper co-catalyst are active and have not degraded.
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Inert Atmosphere: Verify that the reaction setup is properly sealed and that all components were adequately deoxygenated.
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Reagent Purity: Use pure, dry, and fresh reagents and solvents. Impurities can poison the catalyst.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Significant Homocoupling Product Observed | Presence of oxygen. | Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Use of copper(I) co-catalyst. | Switch to a copper-free Sonogashira protocol. This is the most effective way to eliminate Glaser coupling. | |
| Low or No Conversion of Starting Material | Inactive palladium catalyst. | Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst. |
| Insufficiently reactive aryl halide. | If using 1,4-dibromobenzene, higher temperatures may be required. 1,4-diiodobenzene is more reactive and can often be coupled at lower temperatures.[1] | |
| Steric hindrance. | While not a major issue for this specific synthesis, bulky phosphine ligands on the palladium catalyst can sometimes improve reaction rates. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Ensure high purity of all reagents and solvents. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[1] |
| High reaction temperature. | Optimize the reaction temperature. While higher temperatures can increase the rate, they can also lead to catalyst decomposition. |
Data Presentation
The choice of reaction conditions, particularly the presence or absence of a copper co-catalyst, significantly impacts the yield of the desired product and the formation of byproducts. The following table summarizes the optimization of a copper-free Sonogashira coupling for a similar polyalkynylated aromatic compound, demonstrating the effect of different palladium catalysts and bases on the reaction yield.
| Entry | Palladium Catalyst (mol % per halide) | Ligand (mol % per halide) | Base (equiv per halide) | Solvent | Temperature | Yield (%) |
| 1 | Pd(CH₃CN)₂Cl₂ (2.5) | cataCXium A (5) | Cs₂CO₃ (1) | 1,4-dioxane | Room Temp | 95 |
| 2 | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ (1) | 1,4-dioxane | Room Temp | 98 |
| 3 | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ (0.75) | 1,4-dioxane | Room Temp | 83 |
| 4 | Pd(OAc)₂ (0.5) | cataCXium A (1) | Cs₂CO₃ (1) | 1,4-dioxane | Room Temp | 85 |
| 5 | PdCl₂(PPh₃)₂ (0.5) | cataCXium A (1) | Cs₂CO₃ (1) | 1,4-dioxane | Room Temp | 89 |
Data adapted from a study on multifold Sonogashira couplings of aryl halides. This demonstrates that high yields can be achieved under copper-free conditions, thereby avoiding homocoupling.
Experimental Protocols
Copper-Free Sonogashira Synthesis of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
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1,4-diiodobenzene
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Trimethylsilylacetylene
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Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active pre-catalyst)
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Anhydrous, degassed solvent (e.g., triethylamine, THF, or a mixture)
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Anhydrous base (if the solvent is not the base, e.g., Cs₂CO₃)
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Schlenk flask and other appropriate oven-dried glassware
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Magnetic stirrer and stir bar
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of Glassware: All glassware should be thoroughly oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1,4-diiodobenzene and the palladium catalyst under a positive flow of inert gas.
-
Degassing: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
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Addition of Reagents: Add the anhydrous, degassed solvent and base (if applicable) to the flask via syringe.
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Addition of Alkyne: Slowly add trimethylsilylacetylene to the stirred reaction mixture via syringe.
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Reaction: Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the catalyst and solvent system). Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Mechanism of the undesired Glaser homocoupling reaction.
Caption: A logical workflow for troubleshooting Sonogashira reactions.
References
"optimizing catalyst loading for Sonogashira coupling of 1,4-diiodobenzene"
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling of 1,4-diiodobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling reaction, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction shows low to no conversion of 1,4-diiodobenzene. What should I check first?
A1: When experiencing low or no product formation, the primary suspects are the catalyst's activity, the quality of reagents, and the reaction atmosphere.
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Potential Cause 1: Inactive Catalyst. The Palladium(0) catalyst is sensitive to air and can degrade over time. The Copper(I) co-catalyst can also oxidize.
-
Solution: Use fresh Pd and Cu catalysts from a reliable source. If using a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, ensure the reaction conditions are suitable for its in situ reduction to the active Pd(0) species.[1]
-
-
Potential Cause 2: Presence of Oxygen. Oxygen can deactivate the Pd(0) catalyst and, in copper-catalyzed reactions, promotes the unwanted homocoupling of the alkyne (Glaser coupling).[2][3][4]
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. Degas the solvent(s) and the reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period.[3][5] Maintain a positive pressure of inert gas throughout the experiment.
-
-
Potential Cause 3: Impure Reagents. Impurities in the 1,4-diiodobenzene, alkyne, or solvent can poison the catalyst. The amine base must be dry.
-
Solution: Purify the starting materials if their quality is uncertain.[3] Use anhydrous solvents and ensure the amine base is free from water.
-
Q2: I am observing a black precipitate in my reaction flask. What is it and how can I prevent it?
A2: A black precipitate is typically palladium black, which forms when the palladium catalyst agglomerates and falls out of the catalytic cycle, effectively stopping the reaction.
-
Potential Cause 1: Inappropriate Solvent. Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[6]
-
Potential Cause 2: High Temperature. While 1,4-diiodobenzene is reactive and often couples at room temperature, excessive heat can accelerate catalyst decomposition.[1]
-
Solution: For highly reactive aryl iodides, start the reaction at room temperature. If heating is necessary, increase the temperature gradually and monitor for signs of decomposition.
-
-
Potential Cause 3: Ligand Dissociation. The phosphine ligands that stabilize the palladium center can dissociate, leading to aggregation.
-
Solution: Ensure the correct palladium-to-ligand ratio if you are preparing the catalyst in situ. Using more robust ligands, such as N-heterocyclic carbenes (NHCs), can also prevent decomposition.[2]
-
Q3: My main byproduct is the homocoupled dimer of my alkyne. How can I minimize this side reaction?
A3: The formation of alkyne dimers (Glaser or Hay coupling) is a very common side reaction, particularly in copper-catalyzed Sonogashira protocols.[4]
-
Potential Cause 1: Oxygen in the Reaction. As mentioned, oxygen is a key promoter of this side reaction.[2][5]
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Potential Cause 2: Copper Co-catalyst. The copper(I) acetylide intermediate is prone to oxidative homocoupling.[1]
-
Solution 1: Switch to a "copper-free" Sonogashira protocol. These methods avoid the primary catalyst for homocoupling but may require different ligands or reaction conditions to be efficient.[3]
-
Solution 2: Minimize the concentration of the alkyne at any given time by adding it slowly to the reaction mixture via a syringe pump. This favors the cross-coupling pathway over homocoupling.[5]
-
-
Potential Cause 3: High Catalyst Concentration. High concentrations of the catalyst and copper can sometimes increase the rate of homocoupling.[4]
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Solution: Optimize the catalyst loading. Reduce the amount of copper iodide to the minimum required for efficient catalysis.
-
Frequently Asked Questions (FAQs)
Q4: What is a typical catalyst loading for the Sonogashira coupling of 1,4-diiodobenzene?
A4: Catalyst loading can vary significantly based on the specific catalyst, ligands, and reaction conditions. For standard catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, loadings can range from 1-5 mol %.[2] However, with more efficient modern catalysts, particularly those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, loadings can be dramatically reduced to as low as 0.02-0.1 mol %.[2] For highly reactive substrates, successful couplings have been reported with catalyst concentrations of 0.025-0.25 mol%.[8]
Q5: What is the role of each component in the reaction?
A5:
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1,4-Diiodobenzene (Aryl Halide): The electrophilic partner in the coupling reaction. The carbon-iodine bond is broken during the oxidative addition step to the palladium catalyst.[2]
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Terminal Alkyne: The nucleophilic partner. It provides the second carbon atom for the new C-C bond.
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Palladium Catalyst (e.g., Pd(PPh₃)₄): The primary catalyst that facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.[1]
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Copper(I) Co-catalyst (e.g., CuI): It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is generally faster than the direct reaction of the alkyne with the palladium center, thus increasing the reaction rate.[1]
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Base (e.g., Triethylamine): It serves two main purposes: to deprotonate the terminal alkyne, making it nucleophilic, and to neutralize the hydrogen halide (HI) that is formed as a byproduct during the reaction.[1][3]
Q6: Can I perform a selective mono-coupling on 1,4-diiodobenzene?
A6: Yes, selective mono-coupling is possible. Since the reactivity of an aryl iodide is generally higher than that of an aryl bromide, the same principle can apply to di-iodinated substrates where the second coupling may be electronically or sterically disfavored after the first.[1]
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Methodology: The key is to control the stoichiometry. Using approximately one equivalent of the alkyne relative to the 1,4-diiodobenzene will favor the mono-alkynylated product. Careful monitoring of the reaction by TLC or GC-MS is essential to stop the reaction before significant double-coupling occurs. The order of addition can also be crucial.[9]
Q7: My 1,4-diiodobenzene is very reactive. Do I need to heat the reaction?
A7: Not necessarily. The reactivity of aryl halides in Sonogashira coupling follows the trend: I > OTf > Br >> Cl.[1][3] Aryl iodides are the most reactive substrates and their coupling reactions can often proceed efficiently at room temperature.[1][5] Starting at room temperature is recommended to minimize side reactions like catalyst decomposition and dehalogenation.[5]
Data Presentation
Table 1: Typical Catalyst Systems and Loadings
| Catalyst System | Pd Loading (mol%) | Cu Loading (mol%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | 1 - 5% | 1 - 5% | A standard, widely used system.[2] |
| Pd(PPh₃)₄ / CuI | 1 - 5% | 1 - 5% | Another common Pd(0) catalyst. |
| Pd/NHC Complexes | 0.02 - 0.1% | 0 - 2% | Highly efficient; allows for very low loadings and often used in copper-free systems.[2] |
| Palladacycles | 0.05 - 0.1% | 0% | Stable and active catalysts for copper-free couplings.[10] |
| Pd/Fe₂O₃ Nanoparticles | 1.2 wt% (of support) | 0% | Heterogeneous catalyst, useful for easy separation.[11] |
Table 2: Common Reaction Parameters
| Parameter | Typical Conditions | Notes |
| Solvent | Triethylamine, Diethylamine, THF, Toluene, DMF | Amine bases can often serve as both the base and the solvent.[1] Toluene can be effective in minimizing side reactions.[7] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Piperidine, Cs₂CO₃ | An amine base is most common. Typically used in excess (2-5 equivalents).[11] |
| Temperature | Room Temperature to 80 °C | 1,4-diiodobenzene is highly reactive and can often couple at room temperature.[1][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Strictly required to prevent catalyst deactivation and alkyne homocoupling.[3][5] |
Experimental Protocols
Protocol: Standard Sonogashira Coupling of 1,4-Diiodobenzene with Phenylacetylene
This protocol describes a general procedure for the double Sonogashira coupling of 1,4-diiodobenzene.
Materials:
-
1,4-Diiodobenzene (1.0 mmol)
-
Phenylacetylene (2.2 mmol, 2.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (TEA), anhydrous (10 mL)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 1,4-diiodobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Seal the flask, and evacuate and backfill with inert gas (N₂ or Ar) three times to ensure an inert atmosphere.
-
Add anhydrous triethylamine (10 mL) via syringe.
-
Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes while stirring.
-
Add phenylacetylene (2.2 mmol) dropwise via syringe to the stirred mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often complete within 1-3 hours.[12]
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and quench with 2 M HCl (10 mL) or saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1,4-bis(phenylethynyl)benzene.
Visualizations
Caption: General workflow for a Sonogashira coupling experiment.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified catalytic cycles in Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. books.lucp.net [books.lucp.net]
- 8. DSpace [repository.kaust.edu.sa]
- 9. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Technical Support Center: Purification of 1,4-bis[(trimethylsilyl)ethynyl]benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of 1,4-bis[(trimethylsilyl)ethynyl]benzene. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Sonogashira coupling?
A1: Common impurities include:
-
Unreacted starting materials: 1,4-diiodobenzene or 1,4-dibromobenzene, and (trimethylsilyl)acetylene.
-
Homocoupled alkyne (Glaser coupling product): 1,4-bis(trimethylsilyl)buta-1,3-diyne.
-
Monosubstituted intermediate: 1-iodo-4-[(trimethylsilyl)ethynyl]benzene.
-
Desilylated products: 1-ethynyl-4-[(trimethylsilyl)ethynyl]benzene and 1,4-diethynylbenzene, which can form if the trimethylsilyl (TMS) groups are cleaved during the reaction or workup.
-
Catalyst residues: Palladium and copper catalysts.
-
Solvent residues: Amine bases (e.g., triethylamine, diisopropylamine) and reaction solvents (e.g., THF, toluene). In NMR spectra, residual non-deuterated solvents are often the main interfering signals[1].
Q2: My crude ¹H NMR shows the desired product, but the integration is off and there are extra peaks. What should I look for?
A2: Besides the common impurities listed in Q1, consider the following:
-
Partially desilylated species: The presence of a singlet in the aromatic region and a singlet around 3 ppm could indicate the formation of 1-ethynyl-4-[(trimethylsilyl)ethynyl]benzene.
-
Silanol byproducts: If moisture is present during workup or purification, (trimethylsilyl)ethynyl groups can be hydrolyzed to form trimethylsilanol, which may appear in the NMR spectrum.
-
Solvent and grease: Residual solvents from the reaction or purification, as well as grease from glassware joints, are common contaminants.
Q3: Is this compound stable to silica gel chromatography?
A3: Not always. The trimethylsilyl (TMS) groups on the acetylene moieties can be susceptible to cleavage (desilylation) on acidic silica gel. This will lead to the formation of the corresponding terminal alkyne as an impurity. To minimize this, it is advisable to use deactivated silica gel or an alternative stationary phase.
Q4: What are the recommended purification methods for this compound?
A4: The most common and effective purification methods are:
-
Recrystallization: Effective for removing less soluble or more soluble impurities.
-
Column Chromatography: Useful for separating compounds with different polarities. Special precautions should be taken to avoid desilylation.
-
Sublimation: A good option for obtaining very high purity material, as the compound is a stable solid with a defined melting point.
Troubleshooting Guides
Recrystallization
Problem 1: Oiling out during recrystallization.
-
Cause: The solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
-
Solution:
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the solvent's boiling point or increase the compound's solubility.
-
Ensure the compound is fully dissolved at the boiling point of the solvent before cooling.
-
Cool the solution more slowly. Start by letting it cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure compound.
-
Problem 2: Poor recovery of the purified product.
-
Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Ensure the filter paper is properly seated in the funnel to prevent crystal loss.
-
Column Chromatography
Problem 1: Desilylation of the product on the column.
-
Cause: The acidic nature of standard silica gel can cleave the TMS groups.
-
Solution:
-
Deactivate the silica gel: Prepare a slurry of silica gel in the eluent containing a small amount of a non-polar amine base, such as 1% triethylamine. Let it stand for an hour before packing the column.
-
Use a different stationary phase: Alumina (neutral or basic) is a good alternative to silica gel for acid-sensitive compounds.
-
Run the column quickly: Minimize the time the compound spends on the stationary phase.
-
Problem 2: The product is not eluting from the column.
-
Cause: The eluent is not polar enough.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
If the compound is still not eluting, a more polar solvent system, such as dichloromethane/methanol, may be necessary, but be mindful of the potential for desilylation.
-
Problem 3: The product co-elutes with an impurity.
-
Cause: The chosen eluent system does not provide adequate separation.
-
Solution:
-
Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Try different solvent combinations and ratios.
-
Use a shallower solvent gradient during elution to improve separation.
-
If co-elution persists, consider a different purification technique, such as recrystallization or sublimation.
-
Data Presentation
| Physical Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂Si₂ | |
| Molecular Weight | 270.52 g/mol | |
| Melting Point | 121-123 °C | |
| Appearance | White to off-white solid | |
| Commercial Purity | ≥98% |
| Solvent | Solubility | Reference |
| Chloroform-d (CDCl₃) | Soluble (> 5 mg/mL) | [1] |
| Methanol-d₄ (CD₃OD) | Soluble (> 2 mg/mL) | [1] |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | Soluble (> 2 mg/mL) | [1] |
| Water-d₂ (D₂O) | Not sufficiently soluble | [1] |
| Acetone-d₆ | Soluble | [1] |
| Acetonitrile-d₃ (CD₃CN) | Soluble | [1] |
| Ethanol | Soluble upon heating | |
| Hexane | Sparingly soluble at room temperature, more soluble upon heating |
Experimental Protocols
Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The flask can be heated in a water bath.
-
Inducing Precipitation: While the solution is still hot, add water dropwise until the solution becomes cloudy, indicating the saturation point has been reached. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a beaker, add silica gel to a solution of hexane containing 1% triethylamine. Stir the slurry gently to ensure it is homogeneous.
-
Column Packing: Pack a glass column with the prepared silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or toluene). Load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent such as hexane. The polarity of the eluent can be gradually increased by adding small amounts of a more polar solvent like ethyl acetate if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Sublimation
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Sublimation: Heat the apparatus under high vacuum. The optimal temperature and pressure will need to be determined empirically but will be below the melting point of the compound (121-123 °C).
-
Collection: The pure compound will sublime and deposit as crystals on the cold finger of the apparatus.
-
Recovery: After the sublimation is complete, carefully dismantle the apparatus and scrape the purified crystals from the cold finger.
Visualization
Troubleshooting Workflow for Purification
Caption: A troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 1,4-bis[(trimethylsilyl)ethynyl]benzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,4-bis[(trimethylsilyl)ethynyl]benzene, a crucial building block for researchers in materials science and drug development. The primary synthetic route focused on is the Sonogashira cross-coupling reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Sonogashira coupling.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Palladium(0) catalyst may have degraded due to exposure to air. Pd(II) precatalysts may not have been effectively reduced to the active Pd(0) species. | - Ensure all solvents and reagents are thoroughly degassed. - Use fresh, high-quality palladium catalysts. Pd(PPh₃)₄ is a common choice but is air-sensitive. Air-stable precatalysts like PdCl₂(PPh₃)₂ can be used, but ensure reaction conditions facilitate in-situ reduction to Pd(0).[1][2] - Consider using more robust ligands that are both bulky and electron-rich to stabilize the catalytic species.[1] |
| Inefficient Oxidative Addition: The aryl halide (1,4-diiodobenzene or 1,4-dibromobenzene) may not be reactive enough under the chosen conditions. | - Aryl iodides are significantly more reactive than aryl bromides in Sonogashira couplings and are recommended for higher yields, often allowing for milder reaction temperatures.[2][3] - For less reactive aryl bromides, higher reaction temperatures may be necessary.[2] | |
| Loss of Volatile Reagent: Trimethylsilylacetylene has a low boiling point (53 °C) and can evaporate from the reaction mixture, especially at elevated temperatures.[3] | - Perform the reaction in a sealed vessel or use an efficient condenser.[3] - Consider starting the reaction at a lower temperature and gradually increasing it if necessary. | |
| Poor Solvent or Base Choice: The solvent and base play a critical role in the reaction's success. Some solvents can promote catalyst decomposition. | - Triethylamine (TEA) or diisopropylamine (DIPA) are commonly used as both the base and solvent.[3][4] - Polar aprotic solvents like DMF or DMSO can be effective, but optimization may be required.[5] THF has been anecdotally reported to promote the formation of palladium black (catalyst decomposition).[3] - Ensure the base is of high quality and dry, as impurities can inhibit the reaction.[3] | |
| Formation of Significant Side Products | Homocoupling of Trimethylsilylacetylene (Glaser Coupling): The presence of oxygen and a copper co-catalyst can lead to the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne.[6][7] | - Thoroughly degas all reagents and solvents and maintain an inert (nitrogen or argon) atmosphere throughout the reaction. - Consider a "copper-free" Sonogashira protocol. While potentially slower, it eliminates the primary catalyst for Glaser coupling.[8] - Using a diluted hydrogen gas atmosphere (mixed with nitrogen or argon) has been shown to reduce homocoupling to as low as 2%.[7][9] |
| Formation of Monosubstituted Product: Incomplete reaction can lead to the presence of 1-iodo-4-[(trimethylsilyl)ethynyl]benzene. | - Increase the reaction time or temperature. - Ensure the stoichiometry of trimethylsilylacetylene is sufficient (a slight excess is often used). | |
| Difficulty in Product Purification | Similar Polarity of Product and Side Products: The desired product and the homocoupled side product can have very similar chromatographic mobility, making separation by column chromatography challenging.[10] | - Optimize the reaction to minimize the formation of the homocoupled side product. - Recrystallization can be an effective purification method for the solid product. - Careful selection of the solvent system for column chromatography is crucial. Hexane is often used as the eluent.[4] |
| Reaction Mixture Turns Black | Palladium Precipitation (Palladium Black): This indicates decomposition of the palladium catalyst to its inactive metallic form. | - While a black color can be normal due to the formation of the amine halide salt, a solid black precipitate often signifies catalyst decomposition.[3] - Improve degassing procedures. - Use fresh, high-quality solvents and reagents. - Consider using more robust palladium catalysts or ligands. |
Frequently Asked Questions (FAQs)
Q1: What is the best aryl halide to use for this synthesis, 1,4-diiodobenzene or 1,4-dibromobenzene?
A1: 1,4-diiodobenzene is generally the preferred starting material. The reactivity of aryl halides in the Sonogashira reaction follows the trend: I > OTf > Br >> Cl.[2] Using 1,4-diiodobenzene typically results in higher yields and allows for milder reaction conditions, such as lower temperatures.[2][3] While 1,4-dibromobenzene can be used, it often requires higher temperatures and may lead to lower yields.[11]
Q2: Is a copper co-catalyst necessary for the Sonogashira coupling?
A2: While the traditional Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst to increase the reaction rate, it is not always necessary.[2] The main drawback of using copper is that it can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to purification difficulties.[6][8] Copper-free Sonogashira protocols have been developed to avoid this side reaction, though they may require different ligands or reaction conditions to achieve comparable efficiency.[1][12]
Q3: My reaction is not working. What are the most critical parameters to check first?
A3: The most critical parameters to verify are:
-
Inert Atmosphere: The presence of oxygen is a major cause of reaction failure, primarily through catalyst degradation and promoting Glaser homocoupling.[6][7] Ensure your system is properly purged with an inert gas (argon or nitrogen) and that all solvents and liquid reagents are thoroughly degassed.
-
Catalyst Quality: The palladium catalyst, especially Pd(PPh₃)₄, is sensitive to air and can degrade over time. Use a fresh, high-quality catalyst.
-
Reagent Purity: Ensure the purity and dryness of your solvent and base (e.g., triethylamine). Impurities can poison the catalyst.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (e.g., 1,4-diiodobenzene) and the formation of the product.
Q5: What is the typical work-up and purification procedure for this compound?
A5: A common work-up procedure involves removing the solvent in vacuo, partitioning the residue between an organic solvent (like a toluene/hexane mixture) and water, and washing the organic layer.[4] The product is then isolated from the organic phase. Purification is typically achieved by column chromatography on silica gel using a non-polar eluent like hexane, followed by recrystallization from a solvent such as ethanol to obtain the product as a white solid.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling
| Aryl Halide | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Diiodobenzene | PdCl₂(PPh₃)₂ (5.8) | CuI (6.7) | Triethylamine | Triethylamine | Reflux | 20 | 75 | [4] |
| Aryl Iodide | NS-MCM-41-Pd (0.1) | CuI (0.2) | K₂CO₃ | Dioxane | 50 | 3 | >95 | [13][14] |
| Aryl Bromide | PdCl₂(PPh₃)₂ (2.8) | CuI (2.8) | DIPA / NaH | Toluene | 80-110 | 1-5 | High | [15] |
| Aryl Bromide | [DTBNpP]Pd(crotyl)Cl (P2) | None | TMP | DMSO | RT | - | up to 97 | [16] |
Note: Yields are highly dependent on the specific substrates and reaction scale. This table provides a general comparison based on literature examples.
Experimental Protocols
Protocol 1: Standard Sonogashira Synthesis (with Copper Co-catalyst)
This protocol is adapted from a general procedure for the synthesis of arylalkynes.[4]
Materials:
-
1,4-diiodobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Hexane
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-diiodobenzene (e.g., 0.60 mmol), bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.035 g), copper(I) iodide (e.g., 0.020 g), and triphenylphosphine (e.g., 0.077 g).
-
Add anhydrous triethylamine (e.g., 20 mL) via syringe. The solvent should be thoroughly degassed prior to use.
-
Add trimethylsilylacetylene (e.g., 1.24 mmol) to the mixture via syringe.
-
Heat the reaction mixture to reflux and stir for 20 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the solid residue between a mixture of toluene and hexane (e.g., 1:3, 60 mL) and water (30 mL).
-
Separate the organic layer, wash it twice with water, and then dry it over anhydrous magnesium sulfate.
-
Remove the solvents in vacuo.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield the title compound as a white solid.
Protocol 2: Copper-Free Sonogashira Synthesis
This protocol is a generalized procedure based on the principles of copper-free Sonogashira reactions to minimize homocoupling side products.[12][8]
Materials:
-
1,4-diiodobenzene
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or an air-stable precatalyst with a suitable ligand)
-
Anhydrous base (e.g., diisopropylamine (DIPA) or cesium carbonate)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and 1,4-diiodobenzene.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Add the base to the reaction mixture.
-
Add trimethylsilylacetylene via syringe.
-
Heat the reaction mixture to the desired temperature (this will depend on the catalyst and solvent system, e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature.
-
Perform an aqueous work-up similar to Protocol 1 (quenching, extraction, washing, and drying).
-
Purify the product by column chromatography and/or recrystallization.
Mandatory Visualization
Caption: The Sonogashira catalytic cycle for C-C bond formation.
Caption: A decision-making workflow for troubleshooting common issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. 1,4-Bis(2',4',6'-trimethylphenylethynyl)benzene | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijnc.ir [ijnc.ir]
- 11. reddit.com [reddit.com]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting incomplete deprotection of 1,4-bis[(trimethylsilyl)ethynyl]benzene"
Welcome to the technical support center for the deprotection of 1,4-bis[(trimethylsilyl)ethynyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of trimethylsilyl (TMS) protecting groups from this substrate to yield 1,4-diethynylbenzene.
Frequently Asked Questions (FAQs)
Q1: My deprotection of this compound is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue and can be attributed to several factors:
-
Insufficient Reagent: The amount of deprotection reagent may be inadequate for a complete reaction. For fluoride-based reagents like tetrabutylammonium fluoride (TBAF), it's common to use an excess.[1] For base-catalyzed methods, such as potassium carbonate (K₂CO₃) in methanol, increasing the stoichiometry may be necessary.[1][2]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. It is advisable to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Solvent Choice: The solvent can significantly impact reaction efficiency. For fluoride-based deprotections, polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) are commonly used. For base-catalyzed methods, protic solvents like methanol are often employed.[1]
-
Temperature: The reaction may require gentle heating to proceed at a reasonable rate. However, exercise caution as elevated temperatures can also promote side reactions.[1]
Q2: I am observing unexpected side products during the deprotection. What are they and how can I prevent their formation?
A2: Side product formation can occur, especially if your molecule contains other sensitive functional groups.
-
Nucleophilic Attack: In some cases, the deprotection reagent or the solvent can act as a nucleophile. For instance, using methanolic potassium carbonate could lead to undesired reactions if other electrophilic sites are present in the molecule.[1]
-
Instability of the Product: The desired product, 1,4-diethynylbenzene, can be unstable under certain conditions. Terminal alkynes can be prone to oxidation or dimerization.[1]
-
Protect Sensitive Groups: If your starting material contains functional groups that are incompatible with the deprotection conditions (e.g., esters or aldehydes that are sensitive to base), consider protecting them beforehand.[1]
Q3: The final product, 1,4-diethynylbenzene, appears to be unstable. How should I handle and store it?
A3: Terminal alkynes can be sensitive to air, light, and residual reagents from the deprotection step.[1]
-
Inert Atmosphere: Perform the deprotection and any subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]
-
Prompt Use: It is often best to use the deprotected 1,4-diethynylbenzene in the next synthetic step as soon as possible, without prolonged storage.[1]
-
Careful Workup: Be mindful of the conditions during aqueous workup, as the product might be sensitive to acidic or basic conditions.[1]
Troubleshooting Guide
If you are experiencing incomplete deprotection of this compound, follow these troubleshooting steps:
-
Analyze the Reaction Mixture: Use TLC, NMR, or LC-MS to determine the ratio of starting material, mono-deprotected intermediate, and the fully deprotected product.
-
Adjust Reaction Conditions: Based on your analysis, consider the following adjustments:
| Symptom | Possible Cause | Suggested Solution |
| High percentage of starting material remaining | Insufficient reagent or short reaction time. | Gradually increase the equivalents of your deprotection reagent (e.g., from 1.1 eq. to 2.5 eq. of TBAF per TMS group).[1][3] Extend the reaction time and monitor progress every hour.[1] |
| Reaction stalls with mono-deprotected intermediate | Insufficient reagent or deactivating effects. | Increase the stoichiometry of the deprotection reagent. Consider switching to a stronger deprotection agent or a different solvent. |
| Formation of side products | Reaction conditions are too harsh; presence of sensitive functional groups. | Lower the reaction temperature. Use a milder deprotection method (e.g., AgF in methanol).[4] If using TBAF, consider buffering with acetic acid.[5] |
| Low yield of desired product after workup | Instability of the terminal alkyne. | Perform the reaction and workup under an inert atmosphere.[1] Use the product immediately in the next step.[1] |
Experimental Protocols
Below are detailed methodologies for common deprotection procedures.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
-
Preparation: Dissolve this compound (1.0 equiv.) in dry THF to a concentration of approximately 0.1 M in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C and add a 1 M solution of TBAF in THF (2.2 - 2.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench with water and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solution in vacuo. Purify the crude product by flash column chromatography if necessary.[5]
Protocol 2: Deprotection using Potassium Carbonate (K₂CO₃) in Methanol
-
Preparation: To a solution of this compound (1.0 equiv.) in methanol (approximately 0.1 M), add potassium carbonate (0.2-0.5 equiv.).[2]
-
Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction for 2-4 hours. Be aware that prolonged reaction times can sometimes lead to a reduction in yield.[2]
-
Workup: After completion, remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel if needed.[1]
Protocol 3: Mild Deprotection using Silver Fluoride (AgF)
This method is suitable for substrates with base-sensitive functional groups.
-
Preparation: In a flask, dissolve the this compound (1.0 equiv.) in methanol to a concentration of approximately 0.1 M.[4]
-
Reagent Addition: Add silver fluoride (AgF) (3.0 equivalents) to the solution.[4]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.[1]
-
Workup: Add 1 M HCl (to quench the reaction and precipitate silver salts) and stir for 10 minutes. Filter the mixture to remove insoluble silver salts. Extract the filtrate with an organic solvent.[1]
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
"managing reaction temperature for selective Sonogashira coupling"
Welcome to the technical support center for managing reaction temperature in selective Sonogashira coupling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to temperature-sensitive couplings.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Sonogashira coupling reaction?
A1: The Sonogashira reaction is renowned for its mild reaction conditions, often proceeding effectively at room temperature.[1][2] However, the optimal temperature is highly dependent on the reactivity of the substrates. For highly reactive aryl iodides, room temperature is generally sufficient.[1] Less reactive aryl bromides may necessitate heating, while aryl chlorides often require even higher temperatures to proceed at a reasonable rate.[1][3][4]
Q2: How does reaction temperature influence the selectivity of the Sonogashira coupling?
A2: Temperature is a critical parameter for achieving selectivity, particularly when a substrate contains multiple halide functionalities. The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > Cl.[1][5] This difference can be exploited to selectively couple at the more reactive site by carefully controlling the temperature. For instance, a reaction with an aryl iodide can often be performed at room temperature without affecting a less reactive aryl bromide on the same molecule.[1]
Q3: What are the common side reactions associated with elevated temperatures in Sonogashira coupling?
A3: The most common side reaction, especially at higher temperatures, is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[5][6] This side reaction is particularly promoted by the presence of oxygen and a copper co-catalyst.[1][6] Elevated temperatures can also lead to catalyst decomposition (formation of palladium black) and other undesired side reactions, which can reduce the yield of the desired cross-coupled product.[7][8]
Q4: When should I consider a copper-free Sonogashira protocol in relation to reaction temperature?
A4: A copper-free Sonogashira protocol is advisable when homocoupling of the alkyne is a significant issue, which can be exacerbated by higher temperatures.[2][9] While the classic copper co-catalyst facilitates the reaction at milder temperatures, it is also a key promoter of the undesired Glaser coupling.[10][11] Modern copper-free systems, often employing specialized ligands, have been developed to circumvent this issue, although they may require different temperature optimization strategies.[9]
Q5: Can microwave heating be beneficial for managing reaction temperature and selectivity?
A5: Yes, microwave heating can be a powerful tool for Sonogashira couplings. It allows for rapid and uniform heating, which can significantly reduce reaction times from hours to minutes.[12][13] This rapid heating can sometimes improve yields and selectivity compared to conventional heating methods.[14][15] However, direct comparison between microwave and conventional heating at the same temperature does not always show a significant advantage in terms of yield, but the time savings are substantial.[14]
Troubleshooting Guide
This guide addresses common issues related to reaction temperature in selective Sonogashira coupling.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Recommendation | Citation |
| Insufficient Temperature for Less Reactive Halides | If you are using an aryl bromide or chloride, room temperature may be too low. Gradually increase the reaction temperature in increments of 10-20°C. For aryl bromides, temperatures in the range of 50-100°C are often effective. | [4][11] |
| Volatile Alkyne Evaporation | If using a low-boiling point alkyne (e.g., trimethylsilylacetylene, b.p. 53°C), the reaction temperature may be too high, causing the alkyne to boil out of the reaction mixture. | [7] |
| Use a sealed reaction vessel or a condenser to prevent the loss of volatile reagents. Consider lowering the reaction temperature and accepting a longer reaction time. | [7] | |
| Catalyst Inactivity | The palladium catalyst may not be active at the current temperature, or it may have decomposed. | [10] |
| Ensure your catalyst and ligands are fresh and not oxidized. For challenging substrates, consider using a more robust, pre-formed palladium precatalyst. | [10] |
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
| Possible Cause | Troubleshooting Recommendation | Citation |
| Reaction Temperature is Too High | Elevated temperatures can accelerate the rate of homocoupling, especially in the presence of a copper co-catalyst. | [5][6] |
| Try to lower the reaction temperature. If the cross-coupling rate becomes too slow, consider other strategies. | ||
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of alkynes. | [1][6] |
| Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly before use. | ||
| High Concentration of Copper(I) Co-catalyst | While catalytic, an excess of the copper co-catalyst can favor the homocoupling pathway. | [11] |
| Reduce the loading of the copper(I) salt. If homocoupling remains a problem, switch to a copper-free protocol. | [11] |
Data Presentation
Table 1: Temperature Effects on Sonogashira Coupling with Different Aryl Halides
| Aryl Halide | Typical Temperature Range | Notes | Citation |
| Aryl Iodide | Room Temperature | Generally the most reactive, allowing for mild conditions. | [1] |
| Aryl Bromide | Room Temperature to 100°C | Reactivity varies with electronic properties; electron-withdrawing groups can facilitate lower temperatures. Heating is often required. | [1][3][4] |
| Aryl Chloride | 65°C to 120°C+ | The least reactive; typically requires elevated temperatures and more specialized catalyst systems. | [1][8] |
| Vinyl Halides | Room Temperature | Generally more reactive than their aryl halide counterparts. | [1] |
Table 2: Comparison of Conventional vs. Microwave Heating in a Copper-Free Sonogashira Coupling
Reaction: 4-bromoanisole with phenylacetylene.
| Heating Method | Temperature (°C) | Time | Yield (%) | Citation |
| Conventional (Oil Bath) | 50 | 10 min | 37 | [15] |
| Microwave | 50 | 10 min | 93 | [15] |
| Conventional (Oil Bath) | 50 | 30 min | ~60 | [15] |
| Microwave | 50 | 30 min | 98 | [15] |
Experimental Protocols
Protocol 1: Room-Temperature Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is adapted from a general procedure for the copper-free coupling of aryl bromides at room temperature.[9]
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a magnetic stir bar.
-
Catalyst Preparation (in situ): In a separate flask, prepare the active catalyst by dissolving (AllylPdCl)₂ (0.01 equiv.) and P(t-Bu)₃ (0.02 equiv.) in anhydrous, degassed DMF.
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Reagent Addition: Add the catalyst solution to the Schlenk flask containing the substrates. Then, add the amine base (e.g., triethylamine, 2.0 equiv.) via syringe.
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Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
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Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. The filtrate can then be washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling of a Di-halogenated Substrate
This protocol is based on the principle of exploiting differential halide reactivity.[1]
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Substrate: 1-bromo-4-iodobenzene.
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Reaction Setup: In a dry flask under an inert atmosphere, dissolve 1-bromo-4-iodobenzene (1.0 equiv.) and the terminal alkyne (e.g., trimethylsilylacetylene, 1.1 equiv.) in a suitable solvent such as triethylamine or a mixture of THF and an amine base.
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.01-0.025 equiv.).
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Reaction: Stir the reaction mixture at room temperature. The higher reactivity of the carbon-iodine bond will lead to selective coupling at this position, leaving the carbon-bromine bond intact.
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Monitoring and Work-up: Monitor the reaction for the consumption of the starting material and the formation of the mono-coupled product. The work-up procedure is similar to Protocol 1.
Visualizations
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A highly efficient copper and ligand free protocol for the room temperature Sonogashira reaction - RSC Advances (RSC Publishing) DOI:10.1039/C4RA09630D [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. DSpace [repository.kaust.edu.sa]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1,4-bis[(trimethylsilyl)ethynyl]benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-bis[(trimethylsilyl)ethynyl]benzene via Sonogashira coupling. The information provided is intended to assist in overcoming common challenges and optimizing reaction outcomes, with a particular focus on the critical role of solvent selection.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The palladium catalyst may be degraded or poisoned.[1] | - Use a fresh batch of palladium catalyst and copper(I) iodide.[2]- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[1] |
| 2. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction, leading to poor solubility of reagents or catalyst deactivation.[3] | - Consider switching to a different solvent. Toluene and THF are commonly used for Sonogashira reactions.[3][4]- Ensure the solvent is anhydrous and properly degassed to remove oxygen, which can lead to unwanted side reactions.[2] | |
| 3. Ineffective Base: The amine base may not be sufficiently strong or pure to efficiently deprotonate the terminal alkyne.[1] | - Use a freshly distilled and dry amine base, such as triethylamine or diisopropylamine.[1] | |
| 4. Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier, especially when using less reactive aryl bromides.[5] | - Gradually increase the reaction temperature. For aryl bromides, heating may be necessary to achieve a reasonable reaction rate.[1] | |
| Formation of Side Products (e.g., Glaser Coupling) | 1. Presence of Oxygen: Oxygen promotes the homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[1] | - Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solution.[2]- Maintain a positive pressure of an inert gas throughout the reaction. |
| 2. Excess Copper Catalyst: High concentrations of the copper co-catalyst can favor the Glaser coupling pathway. | - Reduce the amount of the copper(I) iodide co-catalyst.- Consider running the reaction under copper-free conditions, which may require specific ligands to be effective.[1] | |
| Incomplete Reaction | 1. Catalyst Deactivation: The catalyst may deactivate over the course of the reaction. | - Add a fresh portion of the palladium catalyst to the reaction mixture.- Ensure the reaction is protected from oxygen and moisture. |
| 2. Insufficient Reagent: One of the starting materials may have been consumed prematurely. | - Use a slight excess of the trimethylsilylacetylene to ensure the complete conversion of the 1,4-diiodobenzene. | |
| Difficulty in Product Purification | 1. Co-elution with Byproducts: The desired product may have similar polarity to side products, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider recrystallization as an alternative or additional purification step. |
| 2. Product Polarity: While the product is relatively nonpolar, trace impurities can affect its behavior on silica gel. | - Pre-treating the silica gel with a small amount of a non-polar solvent before loading the crude product can sometimes improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the synthesis of this compound?
A1: The solvent plays a crucial role in the Sonogashira coupling reaction by:
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Solubilizing Reagents: The solvent must dissolve the aryl halide (e.g., 1,4-diiodobenzene), the terminal alkyne (trimethylsilylacetylene), the palladium catalyst, and the copper co-catalyst to allow the reaction to proceed efficiently in the liquid phase.[3]
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Influencing Reaction Rate and Yield: The polarity and coordinating ability of the solvent can significantly impact the reaction kinetics and overall yield.[3] For instance, some polar aprotic solvents like DMF can sometimes slow down the reaction by coordinating too strongly with the palladium catalyst.[3]
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Stabilizing Catalytic Species: The solvent can help to stabilize the active catalytic species in the reaction mixture.
Q2: Which solvents are most commonly used for this synthesis, and how do they compare?
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Toluene: A non-polar solvent that is often a good choice, particularly in copper-free Sonogashira reactions where it has been shown to give high yields.[3]
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Tetrahydrofuran (THF): A moderately polar aprotic solvent that is also widely used.
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N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective but may sometimes hinder the reaction by competing for coordination sites on the palladium catalyst.[3]
The optimal solvent can be substrate-dependent, and it is often recommended to screen a few different solvents to find the best conditions for a specific reaction.[4]
Q3: Can the reaction be performed without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are possible and can be advantageous in minimizing the formation of the alkyne homocoupling byproduct (Glaser coupling).[1] These reactions often require the use of specific, often bulky and electron-rich, phosphine ligands to facilitate the catalytic cycle in the absence of copper.
Q4: What is the typical reaction temperature and time for this synthesis?
A4: The reaction temperature and time can vary depending on the reactivity of the aryl halide and the specific catalyst system used. With a highly reactive substrate like 1,4-diiodobenzene, the reaction can often proceed at room temperature to a moderate temperature (e.g., 60-80°C).[5] Reaction times can range from a few hours to overnight. Monitoring the reaction progress by thin-layer chromatography (TLC) is the best way to determine when the reaction is complete.[1]
Q5: What are the key safety precautions to take during this synthesis?
A5: It is important to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Palladium catalysts and organic solvents can be toxic and flammable. Trimethylsilylacetylene is volatile and flammable. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
Below is a general experimental protocol for the synthesis of this compound via a Sonogashira coupling reaction. This protocol is a composite of several literature procedures and should be adapted and optimized for specific laboratory conditions.
Materials:
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1,4-diiodobenzene
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Trimethylsilylacetylene
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Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
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Amine base (e.g., triethylamine or diisopropylamine), freshly distilled
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Anhydrous and degassed solvent (e.g., toluene or THF)
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Inert gas (e.g., argon or nitrogen)
Procedure:
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To a dry Schlenk flask equipped with a magnetic stir bar, add 1,4-diiodobenzene, the palladium catalyst, and copper(I) iodide.
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Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
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Add the anhydrous and degassed solvent via syringe, followed by the amine base.
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Add trimethylsilylacetylene dropwise to the stirred reaction mixture at room temperature.
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Heat the reaction mixture to the desired temperature (e.g., 60°C) and monitor the progress of the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford this compound as a solid.
Quantitative Data Summary
The following table summarizes representative yields for Sonogashira coupling reactions under different solvent conditions, based on data from analogous reactions. It is important to note that direct comparative data for the synthesis of this compound is limited, and these values should be considered as a general guide for solvent selection.
| Solvent | Catalyst System | Base | Temperature (°C) | Yield (%) | Reference |
| Toluene | Pd/Fe₃O₄ | Et₃N | 130 | 93 | [3] |
| THF | Pd/Fe₃O₄ | Et₃N | 130 | 63 | [3] |
| Acetonitrile (MeCN) | Pd/Fe₃O₄ | Et₃N | 130 | 64 | [3] |
| 1,4-Dioxane | Pd/Fe₃O₄ | Et₃N | 130 | 51 | [3] |
| Triethylamine (as solvent) | PdCl₂(PPh₃)₂ / CuI | - | Reflux | 75 | [6] |
| Toluene/Diisopropylamine | Pd(PPh₃)₄ / CuI | Diisopropylamine | 80 | Completion | [5] |
Note: The yields presented are for different Sonogashira coupling reactions and not all for the specific synthesis of this compound. They are provided to illustrate the general effect of solvent choice on reaction outcome.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting logic for low product yield in the Sonogashira coupling.
References
"minimizing byproducts in the synthesis of diarylalkynes"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of diarylalkynes. The content focuses on common synthetic methods such as Sonogashira, Suzuki-Miyaura, and Negishi couplings.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide provides solutions to common issues faced during diarylalkyne synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Palladium(0) catalyst may have been oxidized or degraded. 2. Poor Quality Reagents: Solvents not properly degassed; presence of moisture or other impurities. 3. Incorrect Reaction Temperature: Temperature may be too low for the specific substrates. | 1. Use fresh catalyst or a pre-catalyst. Ensure proper handling and storage of the catalyst under an inert atmosphere. 2. Thoroughly degas all solvents and use anhydrous reagents. Dry glassware properly before use. 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. |
| Presence of Homocoupling Byproduct (Diyne) | 1. Oxygen in the Reaction Mixture: Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling), a common side reaction in copper-catalyzed Sonogashira reactions.[1] 2. Copper(I) Co-catalyst: The copper catalyst, while increasing reactivity, also catalyzes the homocoupling side reaction.[1] 3. High Concentration of Terminal Alkyne: A high concentration of the alkyne can favor the bimolecular homocoupling reaction. | 1. Rigorously exclude oxygen by using an inert atmosphere (Argon or Nitrogen).[1] Employing a hydrogen gas atmosphere diluted with nitrogen or argon has been shown to reduce homocoupling to about 2%.[2] 2. Switch to a copper-free Sonogashira protocol.[1] These methods often require careful selection of ligands and bases. 3. Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration.[1] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or degrade over the course of the reaction. 2. Product Inhibition: The diarylalkyne product may coordinate to the palladium center, inhibiting further catalytic activity. | 1. Purify starting materials to remove any potential catalyst poisons. Consider a higher catalyst loading or the addition of a second portion of the catalyst. 2. Dilute the reaction mixture or perform the reaction at a higher temperature to reduce product inhibition. |
| Formation of Protodeboronation Byproduct (in Suzuki-Miyaura coupling) | Presence of Water and/or Protic Solvents: Hydrolysis of the boronic acid or ester can lead to the formation of the corresponding arene as a byproduct. | Use anhydrous solvents and reagents. Ensure the base used is not excessively hydrated. |
| Formation of Homocoupling Byproducts (in Negishi coupling) | Side Reactions of Organozinc Reagents: Organozinc reagents can undergo homocoupling, especially at elevated temperatures. | Prepare the organozinc reagent at a low temperature and use it immediately. Consider using a less reactive organozinc species if possible. |
Frequently Asked Questions (FAQs)
Sonogashira Coupling
Q1: What is the most common byproduct in the Sonogashira synthesis of diarylalkynes and how can I avoid it?
A1: The most common byproduct is the homocoupling of the terminal alkyne, leading to the formation of a symmetric diyne (Glaser coupling). This is primarily caused by the presence of oxygen and the use of a copper(I) co-catalyst.[1] To minimize this, it is crucial to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[1] Alternatively, employing a copper-free Sonogashira protocol can completely circumvent this side reaction.
Q2: Can the choice of ligand and base affect the formation of byproducts?
A2: Yes, the choice of ligand and base is critical. Bulky and electron-rich phosphine ligands on the palladium catalyst can often favor the desired cross-coupling pathway over homocoupling. The optimal ligand is often substrate-dependent, so screening of different ligands may be necessary. The base is required to neutralize the hydrogen halide byproduct, and its nature and amount can influence the catalytic cycle.
Q3: Are there any alternative methods to Sonogashira coupling that avoid the homocoupling byproduct?
A3: Yes, one effective alternative is the decarboxylative coupling of propiolic acid with aryl halides. This method is highly selective and produces no trace of the diyne byproduct that is common in Sonogashira reactions. The only byproduct in this case is carbon dioxide, making it an environmentally friendly option.
Suzuki-Miyaura Coupling
Q4: What are the typical byproducts in a Suzuki-Miyaura reaction for diarylalkyne synthesis?
A4: When using an alkynylboronate reagent, a common side reaction is protodeboronation, where the boronic ester is cleaved by moisture to give the corresponding terminal alkyne. Homocoupling of the aryl halide or the boronic acid can also occur, though it is generally less of an issue than in Sonogashira coupling.
Q5: How can I minimize protodeboronation in Suzuki-Miyaura coupling?
A5: To minimize protodeboronation, it is essential to use anhydrous solvents and reagents. Ensure that the base used is as dry as possible. Running the reaction under an inert atmosphere will also help to exclude moisture.
Negishi Coupling
Q6: What are the primary byproducts to look out for in a Negishi coupling for diarylalkyne synthesis?
A6: In Negishi coupling, a common side reaction is the homocoupling of the organozinc reagent. This can be minimized by carefully controlling the reaction temperature and using the organozinc reagent promptly after its preparation. Another potential issue is the presence of unreacted starting materials due to incomplete reaction.
Quantitative Data on Byproduct Formation
The following table summarizes available quantitative data on byproduct formation in the Sonogashira reaction under various conditions. Data for Suzuki-Miyaura and Negishi couplings for diarylalkyne synthesis is less commonly reported in a comparative format.
| Reaction | Conditions | Desired Product Yield | Homocoupling Byproduct Yield | Reference |
| Sonogashira Coupling | Standard (with CuI, in air) | Moderate | Significant | [2] |
| Sonogashira Coupling | Modified (with CuI, H₂/N₂ atmosphere) | Excellent | ~2% | [2] |
| Sonogashira Coupling | Copper-free protocol | Good to Excellent | Not detected | [1] |
| Decarboxylative Coupling | Pd-catalyzed | Moderate to Good | Not detected (CO₂ is the byproduct) | [1] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is designed to minimize homocoupling byproducts by excluding the copper co-catalyst.
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Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required.
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Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF, 5 mL) and a suitable base (e.g., Cs₂CO₃, 2.0 mmol).
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Reagent Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.
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Reaction Execution: Stir the mixture at the desired temperature (room temperature to 100 °C, depending on the reactivity of the aryl halide) and monitor the reaction progress by TLC or GC/MS.
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Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Decarboxylative Coupling of Propiolic Acid
This one-pot protocol offers a highly selective route to unsymmetrically substituted diarylalkynes.
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Sonogashira Coupling Step: In a reaction vessel, combine the first aryl halide (1.0 equiv), propiolic acid (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), a suitable ligand (e.g., dppf, 10 mol%), and a base (e.g., TBAF, 6.0 equiv) in a solvent like NMP. Stir at room temperature for 12 hours.
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Decarboxylative Coupling Step: To the same reaction mixture, add the second aryl halide (1.0 equiv) and heat the mixture to 90 °C for 12 hours.
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Work-up and Purification: After cooling, the reaction mixture is worked up using a standard aqueous workup and the product is purified by column chromatography. This method has the advantage of producing CO₂ as the main byproduct, which is easily removed.
Visualizations
Caption: A logical workflow for troubleshooting common issues in diarylalkyne synthesis.
Caption: Competing pathways in Sonogashira coupling leading to the desired product or byproduct.
References
"stability issues of 1,4-bis[(trimethylsilyl)ethynyl]benzene under storage"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 1,4-bis[(trimethylsilyl)ethynyl]benzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry environment.[1] The recommended storage temperature is between 2-8°C. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.
Q2: What are the known incompatibilities of this compound?
A2: The primary incompatibility for this compound is with strong oxidizing agents.[1][2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q3: Is this compound sensitive to air or moisture?
A3: While the Safety Data Sheets (SDS) indicate that the compound is stable under recommended storage conditions, silylated compounds, in general, can be sensitive to moisture.[2] The trimethylsilyl (TMS) groups can be susceptible to hydrolysis, leading to the desilylation of the alkyne. Therefore, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and dry glassware.
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in the physical appearance of the solid, such as discoloration or clumping. Chemically, degradation can be identified by the appearance of new peaks in analytical spectra (e.g., ¹H NMR, GC-MS) corresponding to desilylated byproducts or other impurities. A broadening of the melting point range can also indicate the presence of impurities.
Q5: How can I check the purity of my stored this compound?
A5: The purity of the compound can be assessed using standard analytical techniques. Proton NMR (¹H NMR) spectroscopy is a powerful tool to check for the presence of the trimethylsilyl protons and the aromatic protons in the correct ratio. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to determine the purity and identify any volatile impurities. High-Performance Liquid Chromatography (HPLC) may also be a suitable method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the starting material due to improper storage. | Verify the purity of the this compound using ¹H NMR or GC-MS. If impurities are detected, purify the material (e.g., by recrystallization or column chromatography) or use a fresh batch. |
| Poor solubility in non-polar solvents | The compound has degraded to more polar byproducts (e.g., desilylated species). | Confirm degradation via analytical methods. If confirmed, purification is necessary. For future use, ensure storage under inert atmosphere and in a desiccator. |
| Reaction yields are lower than expected | The molar quantity of the reactant is lower than calculated due to the presence of impurities. | Re-evaluate the purity of the compound. Adjust the amount of starting material based on the determined purity or use purified material. |
| Presence of unexpected peaks in NMR spectrum | Contamination with moisture leading to hydrolysis of the TMS groups. | Review handling procedures. Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents for all reactions. |
Experimental Protocols
Purity Assessment by ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
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Instrument Setup: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
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Data Analysis:
-
The trimethylsilyl (TMS) protons should appear as a sharp singlet at approximately 0.25 ppm.
-
The aromatic protons on the benzene ring should appear as a singlet at approximately 7.40 ppm.
-
Integrate the peaks. The ratio of the integration of the TMS protons to the aromatic protons should be 18:4 (or 9:2).
-
The presence of a peak around 3.0-3.2 ppm could indicate the formation of the terminal alkyne due to desilylation.
-
Visualizations
Caption: Troubleshooting workflow for handling stability issues.
Caption: Protocol for proper storage and handling.
References
Validation & Comparative
A Comparative Guide to Silyl Protecting Groups for Terminal Alkynes
In the realm of organic synthesis, the protection of terminal alkynes is a critical strategy to prevent unwanted reactions of the acidic acetylenic proton. Trialkylsilyl groups are the most common choice for this purpose, offering a tunable range of stability and straightforward protocols for their introduction and removal.[1] This guide provides a comparative analysis of the most frequently employed silyl protecting groups: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).
The selection of an appropriate silyl protecting group is dictated by its stability towards various reaction conditions that will be employed in subsequent synthetic steps. The primary factor governing the stability of silyl groups is steric hindrance around the silicon atom; bulkier groups confer greater stability.[2]
Data Presentation: Comparative Stability of Silyl Protecting Groups
The stability of different silyl groups varies significantly under acidic, basic, and fluoride-mediated deprotection conditions. The following table summarizes the relative rates of cleavage, providing a quantitative basis for comparison.
| Silyl Protecting Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | General Deprotection Conditions |
| Trimethylsilyl | TMS | 1 | 1 | Very mild acid (e.g., silica gel), mild base (e.g., K₂CO₃ in MeOH), TBAF.[2][3] |
| Triethylsilyl | TES | 64 | 10-100 | Mild acid, can be selectively cleaved in the presence of TBDMS.[2][4] |
| tert-Butyldimethylsilyl | TBDMS (or TBS) | 20,000 | ~20,000 | Stronger acids (e.g., CSA in MeOH), TBAF.[2][4] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Highly stable to acid and base. Requires TBAF, often with longer reaction times.[2][4] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | The most stable to acidic conditions. Cleaved by TBAF.[2][4] |
Experimental Protocols
The following are representative experimental protocols for the protection of a terminal alkyne with various silyl groups and their subsequent deprotection.
Protection of a Terminal Alkyne (General Procedure)
A common method for the silylation of terminal alkynes involves the deprotonation of the alkyne with a suitable base, followed by quenching with a silyl chloride.
-
Materials: Terminal alkyne (1.0 eq.), organolithium reagent (e.g., n-BuLi, 1.1 eq.) or Grignard reagent, silyl chloride (e.g., TMSCl, TESCl, TBDMSCl, TIPSCl, TBDPSCl, 1.2 eq.), anhydrous solvent (e.g., THF, Et₂O).
-
Procedure: To a solution of the terminal alkyne in an anhydrous solvent at -78 °C under an inert atmosphere, add the organolithium reagent dropwise. Stir the resulting solution for 30-60 minutes at -78 °C. Add the silyl chloride and allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Deprotection of Silyl-Protected Alkynes
Protocol 1: Fluoride-Mediated Deprotection (General Procedure for all Silyl Groups)
Tetrabutylammonium fluoride (TBAF) is a common reagent for the cleavage of most silyl ethers, with reaction times varying based on the steric bulk of the silyl group.[3]
-
Materials: Silyl-protected alkyne (1.0 eq.), TBAF (1.0 M solution in THF, 1.1 eq.), anhydrous THF.
-
Procedure: To a solution of the silyl-protected alkyne in anhydrous THF, add the TBAF solution. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography. Reaction times can range from minutes for TMS to several hours for TIPS and TBDPS.[2]
Protocol 2: Mild Basic Deprotection of TMS-Alkynes
The lability of the TMS group allows for its removal under very mild basic conditions.[3][5]
-
Materials: TMS-protected alkyne (1.0 eq.), potassium carbonate (K₂CO₃, catalytic to 1.0 eq.), methanol (MeOH).
-
Procedure: To a solution of the TMS-protected alkyne in methanol, add potassium carbonate. Stir the mixture at room temperature and monitor by TLC. Upon completion, concentrate the reaction mixture in vacuo. Dilute the residue with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate to yield the deprotected alkyne.[5] This method is often selective for TMS groups in the presence of bulkier silyl ethers.[3]
Protocol 3: Silver-Mediated Deprotection of TIPS-Alkynes
For the robust TIPS group, specific methods have been developed for its removal under mild conditions.[6][7]
-
Materials: TIPS-protected alkyne (1.0 eq.), silver fluoride (AgF, 1.5 eq.), methanol (MeOH).
-
Procedure: To a solution of the TIPS-protected alkyne in methanol, add silver fluoride in the dark. Stir the reaction mixture at room temperature. After completion, add 1 M HCl. Filter the mixture and extract the filtrate with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.[7]
Mandatory Visualization: Silyl Protecting Group Selection Workflow
The choice of a silyl protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates a logical workflow for selecting an appropriate silyl group based on the anticipated reaction conditions.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. benchchem.com [benchchem.com]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. redalyc.org [redalyc.org]
A Comparative Guide to the Polymerization of 1,4-bis[(trimethylsilyl)ethynyl]benzene and 1,4-diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization behavior of 1,4-bis[(trimethylsilyl)ethynyl]benzene (BTSEB) and 1,4-diethynylbenzene (DEB). While both monomers are valuable building blocks for conjugated polymers, their distinct chemical structures, primarily the presence or absence of trimethylsilyl (TMS) protecting groups, lead to significant differences in their polymerization characteristics and the properties of the resulting polymers. This comparison aims to inform researchers on the selection of the appropriate monomer for specific applications, ranging from materials science to drug delivery systems.
Monomer Structures and Properties
| Monomer | Structure | Formula | Molecular Weight ( g/mol ) | Key Feature |
| This compound (BTSEB) | C₁₆H₂₂Si₂ | 270.52 | Trimethylsilyl-protected ethynyl groups | |
| 1,4-diethynylbenzene (DEB) | C₁₀H₆ | 126.16 | Unprotected, reactive ethynyl groups |
Polymerization Behavior: A Head-to-Head Comparison
The presence of the bulky trimethylsilyl groups in BTSEB significantly influences its polymerization compared to the unprotected DEB.
1,4-diethynylbenzene (DEB):
DEB is a highly reactive monomer that can undergo polymerization through various methods, including transition-metal catalysis and anionic polymerization.[1][2] The terminal protons on the ethynyl groups are acidic and can be readily removed, initiating polymerization. However, the presence of two reactive ethynyl groups often leads to cross-linking, resulting in insoluble and intractable polymer networks.[2]
Controlled polymerization of DEB to yield soluble, linear polymers is challenging but achievable under specific conditions. For instance, anionic polymerization using n-butyllithium (n-BuLi) in a polar solvent like hexamethylphosphoramide (HMPA) can produce a strictly linear and soluble poly(p-diethynylbenzene).[1] This control is attributed to the selective polymerization of one ethynyl group, leaving the other as a pendant group on the polymer backbone.[1]
This compound (BTSEB):
Direct polymerization of BTSEB is less commonly reported in the literature compared to DEB. The TMS groups act as protecting groups, preventing the direct polymerization through mechanisms that rely on the acidic terminal alkyne proton. Polymerization of BTSEB typically requires a desilylation step either before or during the polymerization process.
Alternatively, specific catalytic systems can polymerize silyl-protected alkynes. For instance, rhodium-based catalysts have been shown to polymerize silylacetylenes. While specific data for BTSEB homopolymerization is limited, studies on related silicon-containing arylacetylene resins suggest that the resulting polymers can exhibit good thermal stability.
The primary advantage of using BTSEB lies in its enhanced solubility and processability in its monomeric and, potentially, polymeric forms due to the TMS groups. This allows for better control over the polymer structure and morphology. The TMS groups can be removed post-polymerization to yield the final conjugated polymer.
Comparative Polymer Properties
Direct comparative data for the homopolymers of BTSEB and DEB under identical conditions is scarce. The following table summarizes known properties, with some data for poly(BTSEB) being inferred from related silicon-containing polymers.
| Property | Poly(1,4-diethynylbenzene) | Poly(this compound) (Expected) |
| Solubility | Generally poor, soluble under specific conditions (e.g., linear form in benzene)[1] | Expected to be better in common organic solvents |
| Molecular Weight (Mw) | 3,000 - 30,000 g/mol (for soluble fractions)[2] | Data not readily available |
| Polydispersity Index (PDI) | Can be broad due to side reactions and branching | Data not readily available |
| Thermal Stability (TGA) | High thermal and thermo-oxidative stability[1] | Expected to have high thermal stability |
| Structure | Can be linear or cross-linked depending on synthesis[1][2] | Amenable to controlled synthesis of linear polymers |
Experimental Protocols
Anionic Polymerization of 1,4-Diethynylbenzene[1]
Materials:
-
1,4-diethynylbenzene (DEB), recrystallized from hexane and sublimated
-
n-butyllithium (n-BuLi) in hexane
-
Hexamethylphosphoramide (HMPA), dried
-
Benzene, anhydrous
-
Hexane or Ethyl alcohol
-
2% HCl solution
Procedure:
-
The polymerization is carried out under an inert atmosphere (e.g., argon).
-
DEB is dissolved in HMPA in a reaction vessel.
-
The initiator, n-BuLi, is added to the monomer solution at a controlled temperature (e.g., 55 °C).
-
The reaction is allowed to proceed for a specific time.
-
The polymerization is terminated by pouring the reaction mixture into a tenfold excess of 2% HCl.
-
The precipitated polymer is washed with distilled water and dissolved in benzene.
-
The soluble fraction is isolated by precipitation in a tenfold volume of hexane or ethyl alcohol.
-
The polymer is dried under vacuum.
Proposed Polymerization of this compound (General Protocol for Silyl-Protected Alkynes)
Materials:
-
This compound (BTSEB)
-
Rhodium-based catalyst (e.g., [Rh(nbd)Cl]₂)
-
Cocatalyst (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene or THF)
-
Methanol (for precipitation)
Procedure:
-
The polymerization should be conducted under an inert atmosphere.
-
The rhodium catalyst and cocatalyst are dissolved in the anhydrous solvent in a reaction flask.
-
A solution of BTSEB in the same solvent is added to the catalyst mixture.
-
The reaction is stirred at a specific temperature for a set duration.
-
The polymerization is quenched, and the polymer is precipitated by adding the reaction mixture to a large volume of methanol.
-
The polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
Post-polymerization desilylation can be performed using a fluoride source (e.g., TBAF) to yield the unprotected poly(1,4-ethynylbenzene).
Logical Workflow for Monomer Comparison
Caption: Comparative workflow for BTSEB and DEB polymerization.
Signaling Pathway of Polymerization Control
Caption: Control pathways in the polymerization of BTSEB and DEB.
Conclusion
The choice between this compound and 1,4-diethynylbenzene for polymerization depends heavily on the desired properties of the final polymer and the required level of synthetic control.
-
1,4-diethynylbenzene is a suitable monomer for the direct synthesis of highly cross-linked, thermally stable polymer networks.[2] Achieving soluble, linear polymers is possible but requires stringent control over reaction conditions.[1]
-
This compound offers the potential for greater control over polymer structure due to the protecting TMS groups, likely leading to more soluble and processable polymers. However, this comes at the cost of an additional deprotection step to obtain the final conjugated material.
Further research is critically needed to fully elucidate the polymerization behavior of BTSEB and to provide direct, quantitative comparisons of the properties of its homopolymer with that of poly(1,4-diethynylbenzene). Such studies will be invaluable for the rational design of novel conjugated polymers for advanced applications.
References
"performance comparison of molecular wires derived from different precursors"
A Comparative Guide to the Performance of Molecular Wires
The field of molecular electronics aims to use single molecules as active components in electrical circuits, promising the ultimate level of miniaturization.[1][2] A fundamental component in this vision is the "molecular wire," a single-molecule or a chain of molecules that can conduct electrical current.[3] The performance of these wires is critically dependent on their chemical structure, which is determined by the precursor molecules used in their synthesis. This guide provides a comparative analysis of molecular wires derived from different common precursors, supported by experimental data, to aid researchers in selecting and designing molecules for electronic applications.
Performance Comparison of Molecular Wire Precursors
The choice of precursor dictates the fundamental properties of a molecular wire, including its conductance, charge transport mechanism, and stability. Precursors can be broadly categorized into conjugated and saturated systems. Conjugated systems, featuring alternating single and double bonds, generally exhibit higher conductance due to delocalized π-orbitals that facilitate electron transport.[4][5] Saturated systems, like alkanes, lack this π-system and typically act as insulators.[4]
The table below summarizes key performance metrics for molecular wires derived from prominent precursor families.
| Precursor Family | Molecular Wire Type | Typical Single-Molecule Conductance (G/G₀)* | Tunneling Decay Constant (β)** | Primary Charge Transport Mechanism | Key Features & Remarks |
| Phenylenes & Acetylenes | Oligo(phenylene ethynylene) (OPE) | ~10⁻³ - 10⁻⁵ | ~0.2 - 0.4 Å⁻¹[6][7] | Coherent Tunneling | Rigid, highly conjugated backbone. Conductance is tunable via length and functional groups.[5][8] |
| Phenylenes | Oligo(phenylene) (OP) | ~10⁻³ - 10⁻⁵ | ~0.3 - 0.5 Å⁻¹[9] | Coherent Tunneling | Conductance is highly sensitive to the twist angle between phenyl rings; planarization increases conductance.[9] |
| Fluorenes | Oligofluorene | ~10⁻⁴ | 0.31 Å⁻¹[6] | Coherent Tunneling | Planar structure enhances conjugation compared to biphenyls. Bridge carbon substitution can tune properties.[6] |
| Alkanes | Alkanethiol | ~10⁻⁵ - 10⁻⁷ | ~0.8 - 1.0 Å⁻¹ | Coherent Tunneling | Act as molecular insulators due to a large HOMO-LUMO gap.[4] High decay constant indicates rapid conductance drop with length. |
| Organometallics | Ruthenium-OPE Complex (OPERu) | Higher than OPE | Lower than OPE (~0.1 Å⁻¹)[7] | Coherent Tunneling | The inclusion of a metal complex can lower the HOMO-LUMO gap, enhancing conductance and reducing length dependence.[7][10] |
| Biomolecules | DNA / Proteins | Variable (Highly sequence dependent) | Variable | Hopping (for longer strands)[11] | Charge transport over long distances is possible via a multi-step hopping mechanism, rather than direct tunneling.[11] |
*Single-molecule conductance is often expressed as a ratio of the quantum of conductance, G₀ ≈ 77.5 µS. **The tunneling decay constant (β) describes the exponential decrease in conductance with length (G ∝ e⁻βL). A lower β value is desirable for long-range transport.[12]
Key Experimental Protocol: Single-Molecule Conductance Measurement
The most prevalent method for measuring the conductance of a single molecular wire is the Scanning Tunneling Microscopy Break-Junction (STM-BJ) technique.[2][6] This method allows for the creation of thousands of individual molecular junctions, providing statistically robust data.
Methodology: STM-BJ
-
Substrate Preparation: A clean, flat gold (Au(111)) surface is prepared.
-
Self-Assembled Monolayer (SAM) Formation: The gold substrate is immersed in a dilute solution of the target molecules. The molecules are synthesized with anchor groups, typically thiols (-SH), which form a strong covalent bond with the gold surface, creating a SAM.[4]
-
Junction Formation: An STM tip (often made of gold or platinum/iridium) is repeatedly brought into and out of contact with the SAM-covered substrate.[2][13]
-
Data Acquisition: As the tip is withdrawn from the substrate, the metallic contact breaks, and with high probability, a single molecule bridges the gap between the tip and the substrate. The current passing through this single-molecule junction is measured at a constant applied bias voltage.
-
Conductance Plateaus: The current trace recorded during the withdrawal process exhibits characteristic plateaus, which correspond to the conductance of a single molecule.
-
Statistical Analysis: This process is repeated thousands of times to generate a conductance histogram. The peaks in the histogram correspond to the most probable conductance values for the molecular junction, with the first peak typically representing the single-molecule conductance.[2]
The diagram below illustrates the workflow for a typical STM-BJ experiment.
Charge Transport Mechanisms
The way charge carriers (electrons or holes) move through a molecular wire is fundamental to its performance. The two dominant mechanisms are coherent tunneling and incoherent hopping.
-
Coherent (Off-Resonant) Tunneling: For short molecules (< 3-5 nm), electrons tunnel directly from one electrode to the other through the molecule's frontier orbitals (HOMO or LUMO).[9][12] The conductance in this regime decreases exponentially with molecular length.[12] This is the most common mechanism for the conjugated wires discussed.
-
Incoherent Hopping: For longer molecules, such as DNA or proteins, charge transport occurs in a multi-step process.[11] A charge carrier "hops" between localized sites along the molecular backbone. This mechanism is thermally activated and shows a weaker, often linear, dependence of resistance on length.[11][12]
The choice of precursor directly influences which transport mechanism will dominate by determining the energy alignment of the molecule's orbitals with the electrode's Fermi level.
Conclusion
The performance of a molecular wire is intrinsically linked to the chemical precursor from which it is derived. Conjugated precursors like oligo(phenylene ethynylene)s and oligofluorenes yield wires with high conductance suitable for short-range interconnects, operating via a coherent tunneling mechanism.[5][6] Saturated alkanes, in contrast, serve as effective molecular insulators.[4] For applications requiring charge transport over longer distances, precursors that support a hopping mechanism, such as biomolecules or specially designed organometallic complexes, are more promising.[10][11] The continued synthesis of novel molecular precursors and the precise characterization of their electronic properties are essential for advancing the field of molecular electronics.[8][14]
References
- 1. Molecular-scale electronics - Wikipedia [en.wikipedia.org]
- 2. Single Molecule Electronics and Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular wire - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. Probing charge transport of ruthenium-complex-based molecular wires at the single-molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. homes.nano.aau.dk [homes.nano.aau.dk]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Synthesis and electrical characterization of oligo(phenylene ethynylene) molecular wires coordinated to transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electronic Transport in Molecular Wires of Precisely Controlled Length Built from Modular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Single-molecule electronics: from chemical design to functional devices - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00143E [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Validation of 1,4-bis[(trimethylsilyl)ethynyl]benzene
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical step in the synthesis of complex molecules. 1,4-bis[(trimethylsilyl)ethynyl]benzene is a valuable building block in organic and materials science, and its purity can significantly impact the outcome of subsequent reactions. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity, alongside alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method
Given the nonpolar and aromatic nature of this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach for its analysis. RP-HPLC separates molecules based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). C18 columns are widely used for the separation of hydrophobic compounds.[1][2][3]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 85:15 v/v). Acetonitrile is a common organic modifier in RP-HPLC.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm. The aromatic benzene ring in the molecule allows for strong UV absorbance.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. From this, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.
Alternative Purity Validation Methods
While HPLC is a robust technique, other methods can provide complementary or, in some cases, more direct information on purity.
-
Gas Chromatography (GC): Several suppliers of this compound report using GC for purity assays.[3] Given the compound's volatility and thermal stability, GC coupled with a Flame Ionization Detector (FID) is a highly effective method for purity determination and can be particularly sensitive to volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can provide a direct measure of purity without the need for a reference standard of the analyte itself.[1] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For this compound, the sharp singlet from the trimethylsilyl (TMS) protons can be integrated and compared to a certified internal standard.
Comparison of Analytical Methods
The choice of analytical method depends on various factors including the available instrumentation, the nature of potential impurities, and the desired level of accuracy.
| Parameter | Reversed-Phase HPLC | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Partitioning based on hydrophobicity between a polar mobile phase and a nonpolar stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase in a gaseous mobile phase. | Absolute quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.[1] |
| Sample Preparation | Dissolution in a suitable organic solvent (e.g., acetonitrile). | Dissolution in a volatile organic solvent (e.g., hexane, dichloromethane). | Precise weighing of the sample and a certified internal standard, followed by dissolution in a deuterated solvent.[1] |
| Typical Analysis Time | 10-30 minutes. | 15-45 minutes. | 5-15 minutes per sample for data acquisition. |
| Advantages | Widely available, robust, and highly reproducible. Good for non-volatile impurities. | High resolution for volatile compounds. High sensitivity with FID. | Primary ratio method, highly accurate, and does not require a specific reference standard for the analyte. Provides structural information. |
| Disadvantages | May not be suitable for highly volatile impurities. Requires a reference standard for quantification. | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer and a certified internal standard. |
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound, incorporating multiple analytical techniques for orthogonal verification.
Caption: Workflow for purity validation of this compound.
References
Spectroscopic Showdown: Unveiling the Impact of Silyl Protection on Phenylene Ethynylenes
A detailed comparative analysis reveals the subtle yet significant influence of silyl protecting groups on the spectroscopic properties of phenylene ethynylene oligomers. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these effects, supported by experimental data and detailed protocols, to aid in the design and characterization of novel conjugated materials.
The use of silyl protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures like oligo(phenylene ethynylene)s (OPEs). While essential for synthetic strategies such as the Sonogashira cross-coupling reaction, the presence of these bulky silyl moieties can modulate the electronic and photophysical properties of the final conjugated system. Understanding these spectroscopic shifts is crucial for predicting the behavior of materials destined for applications in molecular electronics, sensors, and photodynamic therapy. This guide offers a side-by-side comparison of silyl-protected and their corresponding non-protected (terminal alkyne) phenylene ethynylene counterparts, focusing on UV-Vis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Key Spectroscopic Comparisons at a Glance
The introduction of a silyl group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, at the terminus of a phenylene ethynylene chain induces noticeable changes in its spectroscopic signatures. These alterations are primarily attributed to the electronic and steric effects of the silyl group.
| Spectroscopic Technique | Silyl-Protected Phenylene Ethynylene | Non-Protected Phenylene Ethynylene (Terminal Alkyne) |
| UV-Vis Absorption (λmax) | Slight bathochromic (red) shift | Slight hypsochromic (blue) shift |
| Fluorescence Emission (λem) | Typically mirrors the shift in absorption, with a slight red shift | Generally emits at a slightly shorter wavelength |
| ¹H NMR (Alkyne Proton) | Signal absent | Characteristic singlet around 3.0-3.5 ppm |
| ¹H NMR (Aromatic Protons) | Complex shifts due to anisotropic effects of the silyl group | Simpler aromatic region spectrum |
| ¹³C NMR (Alkyne Carbons) | Signals shifted due to silicon attachment | Characteristic signals for terminal alkyne carbons |
| ²⁹Si NMR | Characteristic signal for the silyl group | Signal absent |
Delving into the Spectroscopic Data
UV-Vis Absorption and Fluorescence Emission
The π-conjugated system of phenylene ethynylenes is responsible for their characteristic absorption and emission of light. The introduction of a silyl group can subtly perturb this electronic system.
Table 1: UV-Vis Absorption and Fluorescence Data
| Compound | Protecting Group | λmax (nm) | λem (nm) |
| Oligo(phenylene ethynylene) Trimer | Trimethylsilyl (TMS) | ~355 | ~410 |
| Oligo(phenylene ethynylene) Trimer | None (Terminal Alkyne) | ~350 | ~405 |
Note: The exact wavelengths can vary depending on the specific oligomer length, solvent, and substitution pattern.
The observed bathochromic shift in the silyl-protected species is often attributed to a weak electronic interaction between the silicon atom's d-orbitals and the π-system of the phenylene ethynylene, effectively extending the conjugation length to a small degree.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed picture of the molecular structure and the local electronic environment of each atom. The presence of a silyl group leads to distinct and predictable changes in the NMR spectra.
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Position | Silyl-Protected (TMS) | Non-Protected (Terminal Alkyne) |
| Alkyne Proton (-C≡C-H) | - | ~3.1 |
| Aromatic Protons | 7.3 - 7.6 (complex pattern) | 7.2 - 7.5 (simpler pattern) |
| Alkyne Carbons (-C≡C-) | ~95, ~105 | ~77, ~83 |
| TMS Protons (-Si(CH₃)₃) | ~0.25 | - |
| TMS Carbons (-Si(CH₃)₃) | ~0.0 | - |
The most significant difference in the ¹H NMR spectrum is the absence of the acetylenic proton signal in the protected compound and its appearance in the deprotected analogue. Furthermore, the bulky silyl group can induce through-space anisotropic effects, causing both upfield and downfield shifts of nearby aromatic proton signals, leading to a more complex splitting pattern. In ¹³C NMR, the carbons of the alkyne are deshielded in the silyl-protected compound compared to the terminal alkyne.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a silyl-protected phenylene ethynylene via Sonogashira coupling and its subsequent deprotection.
Synthesis of a Silyl-Protected Oligo(phenylene ethynylene)
Reaction: Sonogashira Cross-Coupling[1]
Materials:
-
Aryl halide (e.g., 1-bromo-4-iodobenzene)
-
Silyl-protected alkyne (e.g., trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)[1]
-
Copper(I) iodide (CuI)[1]
-
Amine base (e.g., triethylamine or diisopropylamine)[1]
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
To a degassed solution of the aryl halide in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the silyl-protected alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is typically filtered through a pad of celite to remove the catalysts.
-
The filtrate is then subjected to an aqueous workup and the organic layer is dried and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the silyl-protected phenylene ethynylene.
Deprotection of the Silyl Group
Reaction: Silyl Group Cleavage
Materials:
-
Silyl-protected oligo(phenylene ethynylene)
-
Deprotecting agent (e.g., tetra-n-butylammonium fluoride (TBAF) in THF, or potassium carbonate in methanol)
-
Solvent (e.g., THF, methanol)
Procedure (using TBAF):
-
Dissolve the silyl-protected phenylene ethynylene in THF.
-
Add a solution of TBAF (1M in THF) to the mixture.
-
Stir the reaction at room temperature and monitor the progress by TLC.
-
Once the deprotection is complete, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting terminal alkyne by column chromatography.
Visualizing the Workflow and Logic
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for synthesis and analysis.
Caption: Impact of silyl protection on spectroscopy.
References
A Comparative Guide to 1,4-Bis(trimethylsilyl)benzene (BTMSB) as a Quantitative NMR Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the choice of an internal standard is paramount to achieving accurate and reproducible results. Among the array of available standards, 1,4-bis(trimethylsilyl)benzene (BTMSB) has emerged as a robust option for the quantification of a wide range of organic molecules. This guide provides an objective comparison of BTMSB with other commonly used qNMR internal standards, supported by experimental data and detailed protocols to aid researchers in making an informed decision for their analytical needs.
Executive Summary
Quantitative NMR is a primary analytical method that allows for the determination of the absolute purity of a substance or the concentration of a solution by comparing the integral of an analyte signal to that of a certified reference material. The ideal internal standard should possess several key characteristics: high purity, stability, solubility in common deuterated solvents, and NMR signals that do not overlap with those of the analyte. BTMSB exhibits many of these desirable properties, making it a versatile and reliable choice for qNMR analysis. This guide will delve into a comparative analysis of BTMSB against other standards, provide comprehensive experimental protocols, and present data to support its application.
Comparative Analysis of qNMR Internal Standards
The selection of an appropriate internal standard is critical and depends on the specific analyte and the solvent system used. Below is a comparison of BTMSB with other frequently used internal standards.
Table 1: Properties of Common qNMR Internal Standards
| Property | 1,4-Bis(trimethylsilyl)benzene (BTMSB) | Dimethyl Sulfone (DMSO₂) | Maleic Acid | Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) |
| Structure | C₆H₄(Si(CH₃)₃)₂ | (CH₃)₂SO₂ | C₄H₄O₄ | (CH₃)₃Si(CH₂)₃SO₃Na |
| Molecular Weight | 222.47 g/mol | 94.13 g/mol | 116.07 g/mol | 218.27 g/mol |
| ¹H NMR Signal(s) | ~0.25 ppm (s, 18H), ~7.5 ppm (s, 4H) | ~3.1 ppm (s, 6H) | ~6.3 ppm (s, 2H) | ~0 ppm (s, 9H), multiplets at ~0.6, 1.7, 2.8 ppm |
| Signal Multiplicity | Singlet | Singlet | Singlet | Singlet and multiplets |
| Key Advantages | Two distinct singlets in relatively uncrowded regions, high proton count for the TMS signal leading to high sensitivity, good stability.[1] | Highly soluble in a wide range of solvents, simple singlet signal. | Good water solubility, signal in the olefinic region. | Excellent water solubility, TMS signal at 0 ppm by definition. |
| Key Disadvantages | Limited solubility in highly polar solvents like D₂O.[1] | Signal can overlap with analyte signals in the 3-4 ppm region. | Can be reactive (e.g., esterification with methanol), hygroscopic. | Can interact with certain analytes, multiplet signals can be complex. |
| Common Solvents | CDCl₃, DMSO-d₆, Acetone-d₆, CD₃OD[1] | D₂O, CDCl₃, DMSO-d₆, CD₃OD | D₂O, DMSO-d₆, CD₃OD | D₂O, DMSO-d₆, CD₃OD |
Data Presentation: Performance Comparison
While direct head-to-head comparative studies are limited in the literature, data from validation studies of individual standards provide insights into their performance.
Table 2: Performance Data for Selected qNMR Internal Standards
| Parameter | 1,4-Bis(trimethylsilyl)benzene (BTMSB) | Dimethyl Sulfone (DMSO₂) | Maleic Acid |
| Purity Assay (Typical) | >99.5% | >99.5% | >99.5% |
| Stability | High, stable for several years with minimal purity variation (0.3-0.4%).[2] | Generally stable. | Can be less stable, particularly in solution. |
| Accuracy/Precision | Purity and uncertainty of imazosulfuron determined to be 98.2% ± 1.2% (k = 2) using BTMSB-d₄.[3] | In a validation study, the accuracy and precision were found to be high, with RSDs typically below 1%. | Inconsistent results have been reported due to peak overlap in some applications. |
| Linearity | Excellent linearity is a fundamental characteristic of qNMR and has been demonstrated for BTMSB in method validation studies.[4] | Demonstrates good linearity in qNMR applications. | Generally linear, but can be affected by sample interactions. |
Experimental Protocols
A generalized experimental workflow for performing a qNMR analysis using an internal standard is presented below.
References
A Comparative Guide to the Electrochemical Properties of 1,4-bis[(trimethylsilyl)ethynyl]benzene and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 1,4-bis[(trimethylsilyl)ethynyl]benzene and related oligo(phenylene ethynylene) (OPE) compounds. The trimethylsilyl (TMS) end-groups play a significant role in the processability and electronic characteristics of these materials, which are of interest for applications in molecular electronics and sensor technology. This document summarizes key electrochemical data, details the experimental methodologies used to obtain this data, and presents a logical workflow for such electrochemical analyses.
Data Presentation: Comparison of Electrochemical Properties
While specific solution-phase cyclic voltammetry data for this compound is not extensively reported in the readily available literature, we can infer its properties and compare them with related structures from the oligo(phenylene ethynylene) family. The following table compiles representative data for short OPE oligomers to illustrate the trends in their electrochemical behavior. The HOMO and LUMO energy levels are often estimated from the onset potentials of oxidation and reduction peaks in cyclic voltammetry, respectively, using ferrocene as an internal standard (assuming the HOMO level of Ferrocene is -4.8 eV below vacuum).[1]
| Compound | Structure | Oxidation Potential (Eox vs. Fc/Fc+) [V] | Reduction Potential (Ered vs. Fc/Fc+) [V] | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Gap (eV) |
| This compound | ![]() | Not Available | Not Available | Not Available | Not Available | Not Available |
| Oligo(phenylene ethynylene) Dimer (OPE2) | ![]() | Typically ~0.8-1.0 | Typically ~-2.0 to -2.2 | ~ -5.6 to -5.8 | ~ -2.6 to -2.8 | ~ 3.0 |
| Oligo(phenylene ethynylene) Trimer (OPE3) | ![]() | Typically ~0.7-0.9 | Typically ~-1.9 to -2.1 | ~ -5.5 to -5.7 | ~ -2.7 to -2.9 | ~ 2.8 |
Note: The values for OPE2 and OPE3 are representative and can vary depending on the specific substituents and experimental conditions. Data for this compound is not available in the searched literature, highlighting a potential area for further research.
Experimental Protocols
The following is a general but detailed protocol for performing cyclic voltammetry on air-sensitive organometallic compounds like this compound and its analogues.
1. Materials and Equipment:
-
Potentiostat: A standard three-electrode potentiostat.
-
Electrochemical Cell: A three-electrode cell, often of small volume, designed for air-sensitive experiments.
-
Working Electrode: Glassy carbon or platinum electrode. The electrode surface should be polished to a mirror finish with alumina slurry before each experiment.
-
Reference Electrode: A non-aqueous reference electrode, such as a silver wire in a solution of silver nitrate in the same solvent/electrolyte system (a pseudo-reference), or a standard Ag/AgCl or saturated calomel electrode (SCE) separated by a salt bridge.
-
Counter (Auxiliary) Electrode: A platinum wire or gauze with a surface area significantly larger than the working electrode.
-
Solvent: Anhydrous, high-purity solvent with a large electrochemical window, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).
-
Supporting Electrolyte: A non-reactive, electrochemically inert salt to ensure solution conductivity, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).
-
Analyte: this compound or its analogue, typically at a concentration of 1-5 mM.
-
Inert Gas: High-purity argon or nitrogen for deaerating the solution.
-
Glovebox or Schlenk Line: For handling air-sensitive materials and preparing solutions.
2. Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation (under inert atmosphere):
-
Inside a glovebox or using a Schlenk line, dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.
-
Prepare a stock solution of the analyte in the same electrolyte solution.
-
Transfer an appropriate volume of the analyte solution to the electrochemical cell.
-
-
Deaeration:
-
Bubble high-purity argon or nitrogen through the solution in the electrochemical cell for at least 15-20 minutes to remove dissolved oxygen.
-
Maintain an inert gas blanket over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared electrodes.
-
Connect the electrodes to the potentiostat.
-
Set the experimental parameters on the potentiostat software:
-
Initial Potential: A potential where no faradaic current is observed.
-
Vertex Potentials (Switching Potentials): Set the potential window to scan through the expected oxidation and reduction events. A wide initial scan is often performed to identify the redox features.
-
Scan Rate: Typically started at 100 mV/s and can be varied to study the kinetics of the electron transfer.
-
-
Run the cyclic voltammetry experiment. It is common to run several cycles to ensure the system has reached a steady state. The first scan is often discarded.
-
-
Data Analysis:
-
Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Determine the onset potentials for oxidation and reduction to estimate the HOMO and LUMO energy levels.
-
Analyze the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility of the redox process. For a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature.
-
Mandatory Visualization
The following diagram illustrates the logical workflow of a typical cyclic voltammetry experiment for analyzing the electrochemical properties of a target compound.
Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.
References
A Comparative Guide to the Reactivity of TMS-Protected Alkynes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. For terminal alkynes, the trimethylsilyl (TMS) group is a widely employed protecting group due to its ease of installation and removal. This guide provides an objective comparison of the reactivity of TMS-protected alkynes in various cross-coupling reactions, offering supporting experimental data and detailed protocols to aid researchers in their synthetic endeavors.
Reactivity Overview of Silyl-Protected Alkynes
The choice of a silyl protecting group for an alkyne can significantly influence its reactivity in cross-coupling reactions. The steric bulk and electronic effects of the silyl group play a crucial role in the reaction's efficiency. While the TMS group is valued for its relatively small size and facile cleavage, bulkier groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) offer greater stability under certain reaction conditions.[1][2]
In several instances, the TMS group has been noted to be labile under reaction conditions, necessitating the use of more robust protecting groups like TIPS.[2] Conversely, the bulkier TIPS group can sometimes hinder or prevent a desired reaction.[1]
Performance in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis
A direct comparison of silyl-protected alkynes has been conducted in the titanium-catalyzed [2+2+1] synthesis of pyrroles. The results highlight the impact of the silyl group's steric and electronic properties on the reaction outcome.
Table 1: Comparison of Silyl-Protected Alkynes in Ti-Catalyzed Pyrrole Synthesis [1]
| Silyl Protecting Group | Alkyne Substrate | Yield of Coupled Product (%) |
| TMS | Phenylacetylene | >90 |
| TBDMS | Phenylacetylene | High (not specified) |
| TIPS | Phenylacetylene | No reaction |
Note: Yields are for the coupled pyrrole product after hydrolysis of the silyl group.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as the Sonogashira, Suzuki-Miyaura, and Stille couplings are fundamental transformations for the formation of carbon-carbon bonds involving alkynes.
Sonogashira Coupling
The Sonogashira coupling is a widely used method for the formation of a bond between a terminal alkyne and an aryl or vinyl halide.[3] TMS-protected alkynes are frequently used in this reaction, often with in-situ or subsequent deprotection.[3]
Table 2: Representative Yields for Sonogashira Coupling of Silyl-Protected Alkynes
| Silyl Protecting Group | Aryl Halide | Alkyne | Yield (%) | Reference |
| TMS | 4-Iodotoluene | Trimethylsilylacetylene | 95 | [4] |
| TES | 1-Fluoro-2-nitrobenzene | Triethylsilylacetylene | High (not specified) | [4] |
Note: The data in this table is from different sources and not from a direct comparative study.
Suzuki-Miyaura Coupling
While less common for direct C(sp)-C(sp2) coupling with silyl-alkynes, the Suzuki-Miyaura reaction can be employed. Often, this involves the conversion of the silyl-alkyne to an alkynylboron species. However, there are examples of direct coupling.[5]
Table 3: Representative Yields for Suzuki-Miyaura Coupling of TMS-Protected Alkynes
| Silyl Protecting Group | Coupling Partner 1 | Coupling Partner 2 | Yield (%) | Reference |
| TMS | TMS-ethyl-substituted iodide | Phenylboronic acid | 77 | [5] |
Note: This data represents a specific example and not a broad comparison.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. Alkynylstannanes, which can be prepared from silyl-protected alkynes, are common coupling partners.[6]
Table 4: Representative Yields for Stille Coupling Involving Silyl-Protected Alkynes
| Silyl Protecting Group | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| TMS | 1-(Tributylstannyl)-2-(trimethylsilyl)acetylene | Vinyl iodide | 75 | [6] |
| TIPS | 1-Bromo-2-(triisopropylsilyl)acetylene | Vinylstannane | Good (not specified) | [6] |
Note: The data in this table is from different sources and not from a direct comparative study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the key cross-coupling reactions discussed.
Sonogashira Coupling of 4-Iodotoluene with Trimethylsilylacetylene[4]
Materials:
-
4-Iodotoluene
-
Trimethylsilylacetylene
-
Triethylamine
-
Pd(PPh₃)₂Cl₂
-
Copper iodide (CuI)
-
Sealed tube
-
Standard glassware for reaction and work-up
Procedure:
-
In a sealed tube, dissolve 4-iodotoluene (1.0 equiv) in triethylamine.
-
Add Pd(PPh₃)₂Cl₂ (e.g., 2.5 mol%) and CuI (e.g., 5 mol%) to the solution.
-
Add trimethylsilylacetylene (1.2 equiv) to the reaction mixture.
-
Seal the tube and heat the reaction at a specified temperature (e.g., 100 °C) for a designated time (e.g., 10 hours), monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with an Alkynylboron Reagent[7]
Materials:
-
Aryl halide
-
Alkynylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Water
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), alkynylboronic acid pinacol ester (1.2 equiv), palladium catalyst (1-2 mol%), ligand (2-4 mol%), and base (3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and degassed water.
-
Heat the reaction mixture (e.g., 80-100 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, perform a standard aqueous work-up.
-
Purify the product by column chromatography.
General Protocol for Stille Coupling of a Vinyl Halide with an Alkynylstannane[8]
Materials:
-
Vinyl halide
-
Alkynylstannane
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Optional: Additive (e.g., LiCl, CuI)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the vinyl halide (1.0 equiv) and the palladium catalyst (1-5 mol%) in the anhydrous solvent.
-
Add the alkynylstannane (1.1-1.5 equiv) dropwise to the mixture.
-
If applicable, add any additives at this stage.
-
Heat the reaction mixture (typically 60-120 °C) and monitor its progress.
-
Upon completion, cool the reaction and perform a standard work-up, which may include a potassium fluoride wash to remove tin byproducts.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
The following diagram illustrates the general workflow for utilizing a TMS-protected alkyne in a cross-coupling reaction, including the crucial deprotection step to unveil the terminal alkyne functionality for further transformations.
Caption: General workflow for cross-coupling with a TMS-protected alkyne.
References
- 1. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 6. experts.umn.edu [experts.umn.edu]
"cross-referencing analytical data of 1,4-bis[(trimethylsilyl)ethynyl]benzene with literature values"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of the analytical data for 1,4-bis[(trimethylsilyl)ethynyl]benzene against established literature values. For comparative purposes, analytical data for the structurally related compound, 1,4-diethynylbenzene, is also presented. This information is crucial for researchers in materials science and drug development for identity confirmation, purity assessment, and quality control.
Comparative Analysis of Analytical Data
The following table summarizes the key analytical data for this compound and 1,4-diethynylbenzene, compiled from various reputable sources.
| Analytical Parameter | This compound | 1,4-Diethynylbenzene (for comparison) |
| Molecular Formula | C₁₆H₂₂Si₂[1] | C₁₀H₆[2] |
| Molecular Weight | 270.52 g/mol | 126.15 g/mol [2] |
| Melting Point | 121-123 °C | 94-98 °C[2] |
| ¹H NMR (CDCl₃, δ) | ~7.4 (s, 4H, Ar-H), ~0.25 (s, 18H, Si(CH₃)₃) | ~7.4 (s, 4H, Ar-H), ~3.1 (s, 2H, C≡C-H)[3] |
| ¹³C NMR (CDCl₃, δ) | ~132.0 (Ar-C), ~123.0 (Ar-C-C≡), ~105.0 (C≡C), ~0.0 (Si-CH₃) | ~132.5 (Ar-C), ~122.0 (Ar-C-C≡), ~83.5 (C≡C), ~78.0 (C≡C-H) |
| IR (cm⁻¹) | ~2960 (C-H, alkane), ~2150 (C≡C, internal), ~1250 (Si-C), ~840 (Si-C)[4] | ~3290 (C-H, alkyne), ~2100 (C≡C, terminal), ~1500 (C=C, aromatic) |
| Mass Spectrum (m/z) | M⁺ at 270, characteristic fragments from loss of methyl groups | M⁺ at 126 |
Experimental Workflows and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis of 1,4-diethynylbenzene from this compound, a common laboratory procedure.
Caption: Synthetic workflow from a dihalogenated benzene to a terminal alkyne.
Detailed Experimental Protocols
The following are detailed methodologies for the key analytical experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 160 ppm
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.
-
Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate the components of a sample and determine their molecular weight and fragmentation pattern for identification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Parameters (Typical):
-
Injector Temperature: 250 °C
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C
-
-
Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum provides its molecular ion peak and fragmentation pattern, which can be compared to library data for confirmation.
References
Safety Operating Guide
Proper Disposal of 1,4-Bis[(trimethylsilyl)ethynyl]benzene: A Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 1,4-Bis[(trimethylsilyl)ethynyl]benzene, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
The proper disposal of this compound, a specialized chemical used in various research applications, requires careful consideration of its specific hazards. This guide provides a procedural, step-by-step approach to its safe handling and disposal, ensuring the well-being of laboratory personnel and the protection of the environment.
Hazard and Safety Data
Before handling or disposing of this compound, it is imperative to be familiar with its hazard classifications and associated safety precautions. The following table summarizes key quantitative data from the Safety Data Sheet (SDS).[1]
| Hazard Classification | Category | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Eye Irritation | Category 2 | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity (single exposure) | Category 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
| Target Organs | Respiratory system |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel.[1][2] The following protocol outlines the necessary steps for its proper disposal.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.
-
For spills, sweep up the solid material and place it into the designated waste container.[1] Do not create dust.
3. Waste Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound," the CAS number (17938-13-5), and the appropriate hazard pictograms (e.g., irritant, health hazard).
-
Indicate the date of waste accumulation.
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be away from incompatible materials, such as strong oxidizing agents.[1]
-
Ensure the storage area is cool and dry.
5. Final Disposal:
-
The final disposal of the waste must be carried out by an approved and licensed hazardous waste disposal company.[1]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1,4-Bis[(trimethylsilyl)ethynyl]benzene
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with 1,4-Bis[(trimethylsilyl)ethynyl]benzene (CAS No. 17938-13-5). The following step-by-step guidance is designed to ensure the safe handling of this organosilicon compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The recommended PPE includes protection for the eyes, skin, and respiratory system.
Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn.
-
Chemical Splash Goggles: For procedures with a higher risk of splashing, chemical splash goggles that meet ANSI Z.87.1 standards are required.[1]
-
Face Shield: When there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to safety goggles.[1][2]
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile rubber gloves are recommended for protection against oils, solvents, and moderate chemicals.[2] Always inspect gloves for any signs of degradation or perforation before use and replace them immediately if they are compromised.
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against accidental spills.
-
Closed-Toe Shoes: Sturdy, closed-toe shoes are mandatory to protect the feet from chemical spills and physical hazards.[2][3]
-
Apron: For added protection against splashes, a chemical-resistant apron can be worn over the lab coat.[3]
Respiratory Protection:
-
Dust Mask: A type N95 (US) or equivalent dust mask should be used to prevent inhalation of the powdered form of the compound.[4]
-
Respirator: In situations where dust or aerosols may be generated in poorly ventilated areas, a respirator may be necessary.[2][5] The use of a respirator requires proper training, fit-testing, and medical evaluation.[1]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 17938-13-5 |
| Molecular Formula | C16H22Si2 |
| Molecular Weight | 270.52 g/mol [4] |
| Melting Point | 121-123 °C[4] |
| Assay | ≥96.0% |
| Appearance | Pale cream to yellow to brown crystals or powder |
| Storage Temperature | 2-8°C[4] |
Experimental Protocols: Operational Plan
Due to the potential air and moisture sensitivity of organosilicon compounds, handling this compound requires careful execution in a controlled environment.[5][6][7]
Preparation and Weighing (in an inert atmosphere):
-
Glovebox Preparation: Ensure a glovebox is available with an inert atmosphere (e.g., nitrogen or argon) and low levels of oxygen and moisture.[7][8]
-
Transfer of Materials: Place the sealed container of this compound, a clean and dry Schlenk flask, a spatula, and a weighing boat into the glovebox antechamber.[8]
-
Purge Antechamber: Cycle the antechamber with the inert gas at least three times to remove air and moisture before transferring the items into the main glovebox chamber.[8]
-
Weighing: Inside the glovebox, carefully open the container and weigh the desired amount of the solid into the weighing boat, then transfer it to the Schlenk flask.[8]
-
Sealing: Securely seal the Schlenk flask and the original container of the compound.
Handling Outside a Glovebox (using a Schlenk line):
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of dry, inert gas.[7]
-
Inert Atmosphere: Connect the reaction vessel to a Schlenk line to maintain a positive pressure of inert gas (nitrogen or argon).[8][9]
-
Reagent Transfer: If the solid needs to be added to a reaction, do so under a positive flow of inert gas to prevent the introduction of air.[8]
-
Solvent Addition: Use anhydrous solvents, which should be transferred via syringe or cannula techniques.[10]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.
-
Waste Collection:
-
Collect all waste, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing boats), in a clearly labeled, sealed container.
-
Do not mix with incompatible waste streams.
-
-
Deactivation of Reactive Residues (if necessary):
-
For small amounts of residual material, a quenching procedure may be appropriate. This should be done in a fume hood with appropriate PPE.
-
A suggested general procedure for deactivating reactive organosilicon compounds involves slowly adding a less reactive alcohol like isopropanol, followed by a more reactive one such as methanol, and finally, very cautiously adding water.[7] This should always be done with extreme care and with consideration of the specific reactivity of the compound.
-
-
Final Disposal:
-
Dispose of the sealed waste container through your institution's hazardous waste disposal program.
-
Follow all local, state, and federal regulations for chemical waste disposal.[11]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. What PPE is required when handling MH Silicone Fluid? - Methyl Hydrogen Silicone Fluid Factory-Biyuan [methylhydrogensiloxane.com]
- 3. youtube.com [youtube.com]
- 4. 1,4-双[(三甲基硅基)乙炔基]苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



